Erythromycin hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
14271-02-4 |
|---|---|
Molekularformel |
C37H68ClNO13 |
Molekulargewicht |
770.4 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrochloride |
InChI |
InChI=1S/C37H67NO13.ClH/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI-Schlüssel |
BXBSPTIDIMGJNO-YZPBMOCRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Erythromycin Hydrochloride in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Erythromycin (B1671065) is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding reversibly to the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) molecule within the nascent peptide exit tunnel (NPET). This binding action physically obstructs the path of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein production and inhibiting bacterial growth. Bacterial resistance to erythromycin primarily arises from three mechanisms: target site modification (most commonly methylation of the 23S rRNA), active drug efflux, and, less frequently, enzymatic inactivation of the drug. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations.
Core Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin is primarily a bacteriostatic agent, meaning it inhibits the multiplication of bacteria rather than directly killing them.[1] The core of its mechanism is the targeted disruption of protein synthesis, a fundamental process for bacterial viability and replication.[2]
Binding to the 50S Ribosomal Subunit
The bacterial ribosome (70S) is composed of a large (50S) and a small (30S) subunit. Erythromycin selectively binds to the 50S subunit, which is responsible for peptide bond formation and polypeptide elongation.[3] This selectivity is a key reason for its therapeutic use, as eukaryotic cells have 80S ribosomes (composed of 60S and 40S subunits) with different structures, which are not targeted by erythromycin.[]
The Nascent Peptide Exit Tunnel (NPET) as the Binding Site
The specific binding site for erythromycin is located within the nascent peptide exit tunnel (NPET) on the 50S subunit.[5][6] The NPET is a channel approximately 100 Å long that spans the body of the large ribosomal subunit, through which the newly synthesized polypeptide chain emerges.[7] Erythromycin binds near the entrance of this tunnel, interacting with specific nucleotides of the 23S rRNA, most notably adenine (B156593) 2058 (A2058) in Domain V.[8][9]
Steric Hindrance and Premature Dissociation
By occupying a portion of the NPET, erythromycin creates a physical blockage.[9] It does not directly inhibit the peptidyl transferase center (PTC), the site of peptide bond formation. Instead, it allows translation to initiate and a short peptide chain, typically 6 to 8 amino acids long, to be formed.[10] However, as the nascent polypeptide elongates, it collides with the bound antibiotic. This steric hindrance prevents further translocation of the ribosome along the mRNA.[1][2] The ultimate consequence is the stimulation of peptidyl-tRNA dissociation from the ribosome, prematurely terminating protein synthesis.[11][12]
Caption: Core mechanism of erythromycin action on the bacterial ribosome.
Quantitative Data on Binding and Inhibition
The efficacy of erythromycin is quantifiable through its binding affinity to the ribosome and its concentration-dependent inhibition of protein synthesis and bacterial growth.
Table 1: Quantitative Analysis of Erythromycin Activity
| Parameter | Organism | Value | Method | Reference |
|---|---|---|---|---|
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10-8 M (10 nM) | [14C]-Erythromycin Binding | [13] |
| Dissociation Constant (Kd) | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [14C]-Erythromycin Filter Binding | [14][15] |
| Association Rate (kon) | Escherichia coli | 1.7 x 107 M-1min-1 | [14C]-Erythromycin Binding Kinetics | [13] |
| Dissociation Rate (koff) | Escherichia coli | 0.15 min-1 | [14C]-Erythromycin Binding Kinetics | [13] |
| Stoichiometry | Escherichia coli | 1 molecule per 70S ribosome | [14C]-Erythromycin Binding |[13] |
Mechanisms of Bacterial Resistance
The clinical utility of erythromycin is challenged by the development of bacterial resistance. The three primary mechanisms are detailed below.[2]
Target Site Modification
This is the most common and clinically significant mechanism of resistance to macrolides.[16] It involves the enzymatic modification of the drug's binding site on the 23S rRNA.
-
Erm Methyltransferases: Bacteria acquire erm (erythromycin resistance methylase) genes, which encode enzymes that methylate the N6 position of a specific adenine residue (A2058) within the drug-binding site.[17][18] This methylation, particularly dimethylation, reduces the binding affinity of erythromycin to the ribosome, rendering the drug ineffective.[18][19] This mechanism often confers cross-resistance to macrolide, lincosamide, and streptogramin B antibiotics (MLSB phenotype).[20]
Active Drug Efflux
This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target.[2]
-
Mef/Msr Efflux Pumps: A two-gene system, often mef (macrolide efflux) and msr (macrolide-streptogramin resistance), encodes for an ATP-binding cassette (ABC) transporter efflux pump.[21][22] The Mef protein forms the transmembrane channel, while Msr provides the ATP-binding domains for energy.[21] This system actively expels 14- and 15-membered macrolides, typically resulting in a lower level of resistance (M phenotype) compared to target site modification.[17][23]
Enzymatic Inactivation
A less common mechanism is the detoxification of erythromycin by bacterial enzymes. This can occur through hydrolysis of the macrocyclic lactone ring by esterases or through drug modification by phosphotransferases.
Caption: Overview of primary erythromycin resistance mechanisms in bacteria.
Key Experimental Protocols
The mechanisms described above have been elucidated through a variety of biochemical and molecular biology techniques. Detailed protocols for foundational experiments are provided below.
Protocol: Ribosome Binding Assay (Filter Binding)
This assay quantifies the equilibrium binding affinity (Kd) of a ligand (erythromycin) to its target (ribosomes).
-
Materials:
-
Purified, active 70S bacterial ribosomes.
-
Radiolabeled [14C]-Erythromycin.
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT).
-
Wash Buffer (same as Binding Buffer).
-
Nitrocellulose (0.45 µm) and glass fiber filter stack.
-
Vacuum filtration manifold.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare a series of reaction tubes. In each, add a constant concentration of 70S ribosomes (e.g., 50 nM).
-
Add increasing concentrations of [14C]-Erythromycin to the tubes. Include a control with no ribosomes to measure non-specific binding.
-
Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Rapidly filter the contents of each tube through the nitrocellulose/glass fiber filter stack under vacuum. Ribosomes and bound erythromycin are retained on the nitrocellulose filter, while unbound erythromycin passes through.
-
Wash the filters immediately with a small volume of ice-cold Wash Buffer to remove any remaining unbound ligand.
-
Place the nitrocellulose filters into scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a scintillation counter.
-
Plot the amount of bound erythromycin versus the free erythromycin concentration and fit the data to a saturation binding equation to determine the Kd.
-
Protocol: In Vitro Translation Inhibition Assay
This assay measures the concentration of an inhibitor required to reduce protein synthesis by 50% (IC50).
-
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract or a purified system like PURExpress).[24][25]
-
DNA template encoding a reporter protein (e.g., Luciferase or GFP).
-
Amino acid mixture, including a radiolabeled amino acid (e.g., [35S]-Methionine).
-
Erythromycin stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
-
Methodology:
-
Set up multiple in vitro translation reactions, each containing the cell-free extract, DNA template, and amino acid mix.
-
Add erythromycin to these reactions at a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a no-drug control.
-
Incubate the reactions at 37°C for a set time (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein by filtering the mixture through glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Quantify the radioactivity on the filters using a scintillation counter. This value is proportional to the amount of protein synthesized.
-
Plot the percentage of protein synthesis relative to the no-drug control against the logarithm of erythromycin concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol: Toeprinting (Primer Extension Inhibition) Assay
Toeprinting is a high-resolution method used to map the precise location of a ribosome stalled on an mRNA transcript by an antibiotic.[26][27]
-
Materials:
-
In vitro transcribed mRNA of interest.
-
Purified 70S ribosomes and initiator tRNA (tRNAfMet).
-
A DNA primer, fluorescently or radioactively labeled, that is complementary to a region downstream of the start codon on the mRNA.
-
Reverse transcriptase enzyme.
-
dNTPs.
-
Erythromycin.
-
Denaturing polyacrylamide gel and electrophoresis apparatus.
-
-
Methodology:
-
Anneal the labeled primer to the mRNA template.
-
Assemble translation initiation complexes by incubating the primer-annealed mRNA with 70S ribosomes and tRNAfMet in a suitable buffer. Prepare parallel reactions with and without erythromycin.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs.
-
Allow the enzyme to synthesize cDNA, moving from the primer towards the 5' end of the mRNA.
-
The reverse transcriptase will be physically blocked by the leading edge of the stalled ribosome, terminating cDNA synthesis. This creates a truncated cDNA product called a "toeprint".[28]
-
Purify the cDNA products.
-
Run the products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and mRNA template.
-
The band corresponding to the toeprint will appear or be significantly enhanced in the presence of erythromycin. Its position on the gel, relative to the sequencing ladder, reveals the exact nucleotide on the mRNA where the ribosome was stalled, typically 15-17 nucleotides downstream of the P-site codon.[28]
-
Caption: Experimental workflow for a toeprinting (primer extension inhibition) assay.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. prepp.in [prepp.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Mechanistic insights into 50S precursor recognition and targeting by erythromycin resistance methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Three New Macrolide Efflux (mef) Gene Variants in Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. In vitro research method for screening inhibitors of protein translation [norecopa.no]
- 26. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 27. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 28. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Chemical Properties and Structure of Erythromycin Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by a strain of the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] First isolated in 1952, it has become a cornerstone for treating various bacterial infections, particularly in patients with penicillin allergies.[2][3] The commercial product is primarily composed of Erythromycin A, with minor amounts of related compounds Erythromycin B and C.[4][5] Erythromycin acts by inhibiting bacterial protein synthesis, exhibiting a bacteriostatic effect against a wide range of gram-positive and some gram-negative bacteria.[2][5]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to Erythromycin and its commonly used salt form, Erythromycin Hydrochloride.
Chemical Structure and Identification
Erythromycin A is a complex macrocyclic lactone. Its structure is characterized by a 14-membered lactone ring to which two deoxy sugars, L-cladinose and D-desosamine, are attached via glycosidic bonds.[1][5][6] The basicity of the molecule is conferred by the tertiary dimethylamino group on the D-desosamine sugar, which is the site for the formation of acid salts like the hydrochloride.[6][7]
Chemical Identifiers
The following table summarizes the key chemical identifiers for Erythromycin base and its hydrochloride salt.
| Identifier | Erythromycin (Base) | This compound |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[1] | N/A |
| CAS Number | 114-07-8[1][8] | 14271-02-4[9] |
| Molecular Formula | C₃₇H₆₇NO₁₃[1][8] | C₃₇H₆₈ClNO₁₃[9][10] |
| Molecular Weight | 733.93 g/mol [4][8] | 770.39 g/mol [9][10] |
| InChIKey | HIYRERIGRWIODP-PNFGZDISSA-N[5] | BXBSPTIDIMGJNO-YZPBMOCRSA-N[10] |
| SMILES | CC[C@H]1OC(=O)--INVALID-LINK----INVALID-LINK--(OC)--INVALID-LINK----INVALID-LINK--O2">C@@H--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--N(C)C">C@@H--INVALID-LINK--(O)C--INVALID-LINK--C(=O)--INVALID-LINK----INVALID-LINK--[C@]1(C)O[11] | CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--C(=O)--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--C(=O)O1)O[C@@]2([H])C--INVALID-LINK--(--INVALID-LINK--O2)O)OC)O[C@@]3([H])--INVALID-LINK--O3)N(C)C)O)O">C@@HO)O.Cl[10] |
Physicochemical Properties
Erythromycin is a white to slightly yellow crystalline powder that is slightly hygroscopic.[6][12][13] Its physicochemical properties are critical for its formulation, stability, and bioavailability.
| Property | Value | Conditions / Notes |
| Melting Point | 135-140 °C (resolidifies, melts again at 190-193 °C)[4][5] | Anhydrous Erythromycin base. |
| ~170-173 °C[6][8] | This compound. | |
| pKa | 8.8 - 8.9[1][4][7][13] | Attributed to the dimethylamino group. |
| Solubility (Base) | ||
| Water | ~2 mg/mL[4][8][14] | Very slightly soluble. |
| Ethanol | 50 mg/mL[11][15] | Freely soluble. |
| Acetone | Freely soluble[14][15] | |
| Chloroform | Soluble[4][15] | |
| DMSO / DMF | ~15-30 mg/mL[16] | Soluble. |
| Ether | Moderately soluble[4] | |
| pH | 8.0 - 10.5[12][15] | For a 0.067% solution in water.[15] |
| Optical Rotation | [α]D²⁵ = -71° to -78°[4][12] | c = 1.99 in ethanol.[4] |
| UV Absorption Max (λmax) | ~280-285 nm[4][17] | pH 6.3.[4] |
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting RNA-dependent protein synthesis in susceptible bacteria.[2][18] It does not affect nucleic acid synthesis.[2] The mechanism is highly specific to bacterial ribosomes, which differ structurally from mammalian ribosomes.[]
The key steps are:
-
Binding: Erythromycin binds with high affinity to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[1][2][]
-
Interference: This binding physically blocks the polypeptide exit tunnel.
-
Inhibition: It interferes with the aminoacyl translocation step, preventing the transfer of the tRNA from the A-site to the P-site of the ribosome complex.[3][14]
-
Cessation of Synthesis: The blockage prevents the elongation of the nascent polypeptide chain, thereby halting protein production and inhibiting bacterial growth and replication.[3][16]
Experimental Protocols for Analysis and Characterization
Accurate and reliable analytical methods are essential for the quality control of this compound in raw materials and finished pharmaceutical products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation, identification, and quantification of erythromycin and its related substances.[20][21]
-
Principle: Reversed-phase chromatography separates erythromycin from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically performed using a UV detector.
-
Instrumentation: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[22]
-
Reagents and Materials:
-
Column: C18 Polymeric or BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[21][22]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. A common composition is acetonitrile, methanol (B129727), 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v), with the pH adjusted to 7.0-9.0.[20][21]
-
Diluent: A mixture of buffer and methanol.[22]
-
Standards: USP or Ph. Eur. reference standard for Erythromycin.
-
-
Sample Preparation:
-
Accurately weigh and transfer the sample (e.g., powdered tablets) into a volumetric flask.
-
Add diluent and sonicate or shake to dissolve the active ingredient.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a suitable membrane filter (e.g., 0.22 µm PVDF or Nylon) before injection.[22] For enteric-coated tablets, a molecular weight centrifuge filter may be used to remove polymeric interferences.[21]
-
-
Chromatographic Conditions (Example):
UV-Visible Spectrophotometry
A simpler, more rapid, though less specific, method for quantification involves UV-Visible spectrophotometry.[17]
-
Principle: This method relies on the direct measurement of UV absorbance of erythromycin at its λmax. A first-derivative measurement can be used to minimize interference from matrix components.[17]
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Reagents and Materials:
-
Solvent: Methanol.[17]
-
Buffer: Dibasic potassium phosphate (B84403) buffer (pH 8.0) to hydrolyze erythromycin stearate (B1226849) to the base form.[17]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in methanol.
-
Dilute an aliquot of the stock solution with a 1:1 mixture of methanol and pH 8.0 phosphate buffer to a final concentration within the linear range (e.g., 3-15 µg/mL).[17]
-
A standard addition method is recommended to compensate for matrix effects.[17]
-
-
Measurement:
Microbiological Assay
This is the official method in some pharmacopoeias and measures the biological potency of the antibiotic.[12]
-
Principle: The potency of erythromycin is determined by comparing the inhibition of growth of a susceptible microorganism by known concentrations of the sample with the inhibition produced by known concentrations of a reference standard.
-
Test Organism: Bacillus pumilus (e.g., NCTC 8241 or ATCC 14884).[12]
-
Methodology:
-
Media Preparation: Use a suitable culture medium (e.g., Culture Medium Cm1) with a final pH of 8.0-8.1.[12]
-
Sample and Standard Preparation: Prepare stock solutions of the erythromycin reference standard and the test sample in sterile phosphate buffer (pH 8.0). Create a series of working dilutions.
-
Assay: Perform a cylinder-plate or agar (B569324) diffusion assay. Plates are seeded with the test organism, and solutions of the standard and sample are placed in wells or on cylinders.
-
Incubation: Incubate the plates at 35-39 °C for a specified period.[12]
-
Measurement: Measure the diameters of the zones of inhibition and calculate the potency of the sample relative to the standard. The assay should contain not less than 870 International Units per mg.[12]
-
Conclusion
This compound remains a vital therapeutic agent. A thorough understanding of its complex chemical structure and distinct physicochemical properties is fundamental for its effective formulation, analysis, and quality control. The methodologies outlined in this guide, from advanced chromatographic techniques to classic microbiological assays, provide the necessary tools for researchers and drug development professionals to ensure the safety, efficacy, and quality of erythromycin-containing products.
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin [drugfuture.com]
- 5. Erythromycin | 114-07-8 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
- 12. cdn.who.int [cdn.who.int]
- 13. Erythromycin(114-07-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 14. Erythromycin - LKT Labs [lktlabs.com]
- 15. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. jfda-online.com [jfda-online.com]
- 18. droracle.ai [droracle.ai]
- 20. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. thepharmajournal.com [thepharmajournal.com]
Erythromycin Hydrochloride: A Technical Guide to its Function as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of erythromycin hydrochloride. It details its interaction with the bacterial ribosome, the specific binding site, and the subsequent effects on peptide elongation. The guide also summarizes key quantitative data, outlines detailed experimental protocols for studying its activity, and illustrates the affected cellular pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction
Erythromycin is a well-established bacteriostatic antibiotic that functions by arresting the growth and replication of bacteria through the inhibition of protein synthesis.[1][2] It belongs to the macrolide class of antibiotics, characterized by a macrocyclic lactone ring.[3] this compound is a salt form of erythromycin, often used in pharmaceutical formulations.[4] Its specificity for bacterial ribosomes makes it an effective therapeutic agent against a range of Gram-positive and some Gram-negative bacteria.[2] Understanding the precise mechanism of action, binding kinetics, and the cellular consequences of erythromycin's interaction with the ribosome is critical for optimizing its use and for the development of new antimicrobial agents to combat rising antibiotic resistance.
Mechanism of Action
Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis at the level of the ribosome.[2][5] This process can be broken down into several key steps:
-
Binding to the 50S Ribosomal Subunit: Erythromycin specifically binds to the large 50S subunit of the bacterial 70S ribosome.[2][6] This binding is reversible.[7] Eukaryotic cells, in contrast, have 80S ribosomes with a 60S large subunit, which erythromycin does not bind to with high affinity, accounting for its selective toxicity.
-
Interaction with 23S rRNA: The binding site for erythromycin is located within the 23S ribosomal RNA (rRNA) component of the 50S subunit.[1] This site is strategically positioned near the peptidyl transferase center (PTC) and at the entrance of the nascent peptide exit tunnel (NPET).[8]
-
Inhibition of Translocation: By binding within the NPET, erythromycin physically obstructs the passage of the growing polypeptide chain.[9] This steric hindrance prevents the translocation step of elongation, where the ribosome is supposed to move along the mRNA to the next codon.[2] The ribosome stalls after the synthesis of a short peptide, typically a few amino acids long.[9]
-
Dissociation of Peptidyl-tRNA: Erythromycin can also stimulate the dissociation of peptidyl-tRNA (the tRNA carrying the nascent polypeptide chain) from the ribosome.[10] This premature termination of translation further contributes to the inhibition of protein synthesis.
The overall effect is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2]
Visualizing the Mechanism of Action
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Quantitative Data
Binding Affinity and Inhibition Constants
The affinity of erythromycin for the bacterial ribosome is a key determinant of its potency.
| Parameter | Organism | Value | Method |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M (24°C) | [¹⁴C]Erythromycin Binding Assay |
| Escherichia coli | 1.4 x 10⁻⁸ M (5°C) | [¹⁴C]Erythromycin Binding Assay | |
| Streptococcus pneumoniae | 4.9 ± 0.6 nM | Filter Binding Assay ([¹⁴C]-ERY) | |
| Inhibitory Concentration (IC50) | Haemophilus influenzae | ~4 µg/mL (for protein synthesis) | ³⁵S-amino acid incorporation |
Table 1: Binding Affinity and Inhibitory Concentration of Erythromycin.[7][11][12]
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus mutans | 64 - 1024 |
| Bordetella pertussis | 0.06 - 0.125 |
| Macrolide-Resistant Staphylococcus aureus (MRSA) | 0.5 - ≥256 |
| Macrolide-Resistant Streptococcus pyogenes (MRSP) | 0.5 - ≥256 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Erythromycin for various bacterial species.[13][14][15] Note that MIC values can vary significantly depending on the strain and the presence of resistance mechanisms.
Experimental Protocols
In Vitro Translation Assay
This assay measures the effect of erythromycin on protein synthesis in a cell-free system.
Objective: To quantify the inhibitory effect of erythromycin on the translation of a specific mRNA transcript.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution
-
Nuclease-free water
-
Reaction buffer (containing potassium acetate, magnesium acetate, etc.)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a master mix containing the cell-free extract, amino acid mixture (with radiolabel), and reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at the optimal temperature (e.g., 30°C for wheat germ extract, 37°C for reticulocyte lysate) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Precipitate the newly synthesized proteins by adding cold TCA.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactivity (as a percentage of the no-drug control) against the erythromycin concentration to determine the IC50 value.
Caption: Workflow for an in vitro translation assay.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique to determine the precise locations of ribosomes on mRNA transcripts at a genome-wide scale.
Objective: To identify the sites of ribosomal stalling on bacterial transcripts induced by erythromycin.
Materials:
-
Bacterial culture
-
This compound
-
Liquid nitrogen
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation kits for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Treat one half of the culture with erythromycin; leave the other half as a control.
-
Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the in vivo state of translation.[16][17]
-
Lyse the cells under cryogenic conditions.
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.[18]
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation to separate monosomes from polysomes and other cellular components.
-
Extract the RNA from the monosome fraction.
-
Purify the ribosome footprints (typically 20-30 nucleotides in length).
-
Prepare a cDNA library from the purified footprints. This involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequence the cDNA library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to map the ribosome positions.
-
Analyze the data to identify regions with an accumulation of ribosome footprints in the erythromycin-treated sample compared to the control, indicating sites of ribosomal stalling.
Caption: Workflow for a ribosome profiling experiment.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of the erythromycin-ribosome complex.
Objective: To visualize the binding of erythromycin to the bacterial ribosome at near-atomic resolution.
Materials:
-
Purified bacterial 70S ribosomes
-
This compound
-
Cryo-EM grid
-
Vitrification apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope
-
Direct electron detector
-
Image processing software
Procedure:
-
Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.
-
Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.[19]
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Collect a large dataset of images (micrographs) of the individual ribosome-erythromycin complexes using a direct electron detector.
-
Process the images to select individual particle images and correct for beam-induced motion.
-
Classify the particle images to select for homogenous populations of the complex.
-
Reconstruct a 3D density map of the ribosome-erythromycin complex from the 2D particle images.
-
Build an atomic model of the complex by fitting the known structures of the ribosome and erythromycin into the cryo-EM density map.
-
Analyze the final structure to identify the specific interactions between erythromycin and the ribosomal components.
Affected Signaling Pathways
Beyond its direct impact on protein synthesis, erythromycin can modulate various cellular signaling pathways, particularly those related to inflammation and stress response.
Immunomodulatory Effects
Erythromycin and other macrolides have well-documented immunomodulatory properties, which are independent of their antibacterial activity.[3] These effects are particularly relevant in chronic inflammatory diseases.
-
Inhibition of NF-κB Pathway: Erythromycin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[20][21] This can lead to a reduction in the production of inflammatory mediators such as IL-6, IL-8, and TNF-α.[20][22]
-
Modulation of MAPK Pathway: Erythromycin has been shown to affect Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK1/2 and p38 MAPK pathways.[20] These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
-
Upregulation of DEL-1: Erythromycin can upregulate the expression of Developmental Endothelial Locus-1 (DEL-1), a homeostatic protein with anti-inflammatory properties.[23]
Caption: Immunomodulatory signaling pathways affected by erythromycin.
Bacterial Stress Response
The inhibition of protein synthesis by erythromycin can trigger a variety of stress responses in bacteria.
-
Stringent Response: This is a global regulatory mechanism that allows bacteria to adapt to nutrient starvation and other stresses. Inhibition of translation can lead to the accumulation of uncharged tRNAs, which activates the stringent response.
-
Ribosome Hibernation: Under stress conditions, bacteria can enter a dormant state by forming transcriptionally inactive 100S ribosome dimers. This process, known as ribosome hibernation, can be influenced by antibiotic-induced stress.[24]
-
Quorum Sensing: Some studies suggest that macrolides can interfere with quorum sensing systems, which bacteria use to coordinate gene expression in response to population density. This can affect processes like biofilm formation.[25]
Conclusion
This compound remains a clinically important antibiotic due to its targeted inhibition of bacterial protein synthesis. Its mechanism of action, centered on the binding to the 50S ribosomal subunit and subsequent blockage of the nascent peptide exit tunnel, is well-characterized. The quantitative data on its binding affinity and inhibitory concentrations provide a basis for understanding its potency. The experimental protocols outlined in this guide, from in vitro assays to advanced techniques like ribosome profiling and cryo-EM, are essential tools for further research into its mechanism and for the development of novel macrolides. Furthermore, the recognition of erythromycin's immunomodulatory effects opens up new avenues for its therapeutic application beyond its direct antibacterial activity. A thorough understanding of these multifaceted aspects of erythromycin's function is crucial for the scientific and drug development communities in the ongoing effort to combat bacterial infections and inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. benchchem.com [benchchem.com]
- 7. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 10. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cejph.szu.cz [cejph.szu.cz]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 23. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Erythromycin disrupts Acinetobacter baumannii biofilms through destruction of the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Machinery of Life: A Technical Guide to Erythromycin Hydrochloride in Bacterial Ribosome Research
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065) hydrochloride, a macrolide antibiotic, has long been a cornerstone in the study of bacterial ribosome function. Its well-characterized mechanism of action and specific binding site make it an invaluable tool for dissecting the intricate process of protein synthesis. This technical guide provides an in-depth overview of the use of erythromycin hydrochloride as a molecular probe, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its application in ribosome research.
Mechanism of Action: Arresting the Ribosomal Assembly Line
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] Its primary target is the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge.[2][5] By physically obstructing this tunnel, erythromycin inhibits the elongation phase of protein synthesis.[1][5] This blockage prevents the growing polypeptide chain from progressing, leading to ribosome stalling and, in some cases, premature dissociation of the peptidyl-tRNA from the ribosome.[6][7]
The effect of erythromycin is often context-dependent, meaning the efficiency of stalling can be influenced by the sequence of the nascent polypeptide chain.[5][6] Beyond its role in translation inhibition, erythromycin has also been shown to interfere with the assembly of the 50S ribosomal subunit itself, presenting a dual mechanism of action.[4]
The Binding Site: A Precise Molecular Interaction
Erythromycin binds to a single site on the 50S ribosomal subunit with high affinity.[8] The binding pocket is located at the entrance of the NPET, in close proximity to the peptidyl transferase center (PTC), the catalytic heart of the ribosome.[2] The interaction is primarily with specific nucleotides of the 23S rRNA, most notably adenine (B156593) residues A2058 and A2059.[9] Mutations in these nucleotides can confer resistance to erythromycin by reducing its binding affinity.[9] In addition to the rRNA, ribosomal proteins L4 and L22, which are located near the exit tunnel, also contribute to the erythromycin binding site and can be involved in resistance mechanisms.[3]
Quantitative Data: Gauging the Potency of Erythromycin
The interaction of erythromycin with the bacterial ribosome can be quantified through various parameters, primarily the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). These values provide a measure of the drug's binding affinity and its effectiveness in inhibiting protein synthesis, respectively.
| Parameter | Bacterial Species | Value | Reference |
| Kd | Escherichia coli | 1.6 ± 0.5 nM - 2.6 ± 0.6 nM | [10] |
| Kd | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [2] |
| IC50 (Protein Synthesis) | Staphylococcus aureus | 0.36 mg/ml | [11] |
| IC50 (Protein Synthesis) | Haemophilus influenzae | 1.5 µg/ml | [7] |
Experimental Protocols: Tools for Interrogating Ribosome Function
Erythromycin is a key reagent in several experimental techniques designed to study ribosome function. Below are detailed protocols for some of the most common assays.
Filter Binding Assay for Determining Binding Affinity (Kd)
This assay measures the direct binding of radiolabeled erythromycin to ribosomes.
Materials:
-
Purified bacterial ribosomes (70S)
-
[¹⁴C]-Erythromycin hydrochloride
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 4 mM β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (ice-cold binding buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a series of microcentrifuge tubes, incubate a constant concentration of purified ribosomes with varying concentrations of [¹⁴C]-Erythromycin in binding buffer. Include a control with no ribosomes to measure non-specific binding. Allow the reactions to reach equilibrium by incubating for a set time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[2]
-
Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound [¹⁴C]-Erythromycin will be retained on the filter, while unbound erythromycin will pass through.[2][12]
-
Washing: Immediately wash each filter with a small volume of ice-cold washing buffer to remove any unbound [¹⁴C]-Erythromycin.
-
Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (from the no-ribosome control) from all measurements. Plot the amount of bound [¹⁴C]-Erythromycin as a function of the free [¹⁴C]-Erythromycin concentration. The data can then be fitted to a binding isotherm (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
In Vitro Translation Inhibition Assay for Determining IC50
This assay quantifies the concentration of erythromycin required to inhibit protein synthesis by 50%.
Materials:
-
In vitro transcription-translation (IVTT) coupled system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound stock solution
-
Amino acid mixture (including a radiolabeled amino acid like [³⁵S]-methionine, or a substrate for the reporter protein)
-
Reaction buffer
Procedure:
-
Reaction Setup: Prepare a series of IVTT reactions, each containing the cell-free extract, DNA template, amino acid mixture, and reaction buffer.[13]
-
Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a "no inhibitor" control (vehicle only, e.g., water or DMSO) and a "no template" control.[13]
-
Incubation: Incubate the reactions at the optimal temperature for the IVTT system (e.g., 37°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.[14]
-
Quantification of Protein Synthesis:
-
Radiolabeling: If using a radiolabeled amino acid, stop the reactions and precipitate the proteins (e.g., with trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Assay: If using a reporter protein like luciferase, add the appropriate substrate and measure the luminescence using a luminometer.[13]
-
-
Data Analysis: Normalize the protein synthesis in each erythromycin-treated reaction to the "no inhibitor" control (set to 100%). Plot the percentage of protein synthesis against the logarithm of the erythromycin concentration. Fit the data to a dose-response curve to determine the IC50 value.[13]
Toeprinting Assay for Mapping Ribosome Stall Sites
This technique identifies the precise location on an mRNA where a ribosome is stalled by erythromycin.
Materials:
-
In vitro transcription-translation (IVTT) system
-
DNA template of the gene of interest
-
This compound
-
A DNA primer labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye, complementary to a region downstream of the potential stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
In Vitro Translation: Set up an IVTT reaction with the DNA template. Add erythromycin to the reaction to induce stalling. A control reaction without erythromycin should be run in parallel. Incubate to allow translation and ribosome stalling.[1]
-
Primer Annealing: Add the labeled DNA primer to the reaction and anneal it to the mRNA.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a complementary DNA (cDNA) strand starting from the primer until it encounters the stalled ribosome, at which point it will be blocked.
-
Gel Electrophoresis: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
Analysis: The cDNA product from the erythromycin-treated sample will be shorter than the full-length product from the control reaction. The length of this "toeprint" fragment allows for the precise mapping of the 3' boundary of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream of the codon in the P-site.
Visualizing the Impact of Erythromycin
Diagrams are essential for conceptualizing the complex interactions and processes involved in erythromycin's mechanism of action.
Caption: Molecular mechanism of erythromycin action on the bacterial ribosome.
Caption: Experimental workflow for the toeprinting assay.
Cellular Consequences of Ribosome Stalling: The Stringent Response
Erythromycin-induced ribosome stalling can trigger a cascade of events within the bacterial cell, most notably the stringent response. This is a global stress response that allows bacteria to survive under adverse conditions, such as nutrient limitation.
When ribosomes stall, uncharged tRNAs can accumulate in the ribosomal A-site. This is sensed by the enzyme RelA, which then synthesizes the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp).[9] ppGpp acts as a global regulator, redirecting cellular resources from growth and proliferation towards amino acid biosynthesis and stress survival.[9] This involves the downregulation of genes encoding ribosomal components and the upregulation of genes involved in amino acid synthesis.
Caption: The stringent response pathway initiated by erythromycin-induced ribosome stalling.
Resistance to Erythromycin: A Tale of Two Mechanisms
The clinical efficacy of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are target site modification and active drug efflux. Understanding these mechanisms is crucial for the development of new antibiotics.
References
- 1. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Erythromycin-induced ribosome stalling and RNase J1-mediated mRNA processing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient Erythromycin Resistance Phenotype Associated with Peptidyl-tRNA Drop-Off on Early UGG and GGG Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Stringent response - Wikipedia [en.wikipedia.org]
- 10. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial lifestyle shapes the regulation of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Immunomodulatory Profile of Erythromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence has illuminated its potent immunomodulatory effects, independent of its action on microbes. These non-antibiotic properties have positioned erythromycin as a subject of intense research for its therapeutic potential in a variety of chronic inflammatory diseases. This technical guide provides an in-depth overview of the in vitro immunomodulatory effects of erythromycin, focusing on its impact on various immune cells, the modulation of cytokine production, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulation.
Effects on Immune Cell Function
Erythromycin exerts a multifaceted influence on a range of immune cells, including neutrophils, lymphocytes, eosinophils, and macrophages. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Neutrophils
Erythromycin has been shown to significantly modulate neutrophil function, primarily by promoting apoptosis and inhibiting their inflammatory responses. This is a critical aspect of its anti-inflammatory mechanism, as it facilitates the resolution of inflammation by reducing the lifespan of these potent inflammatory cells.
Table 1: Quantitative Effects of Erythromycin on Neutrophil Function
| Parameter | Cell Type | Erythromycin Concentration | Observed Effect | Reference |
| Apoptosis | Human peripheral neutrophils | 10 µg/mL | 79.2 ± 2.3% apoptosis at 12 hours (Control: 51.2 ± 4.1%) | [1] |
| IL-8 Release (LPS-stimulated) | Human neutrophils | 10⁻⁶ M | Reduced to 66 ± 15% of control | [2] |
| IL-8 Release (LPS-stimulated) | Human neutrophils | 10⁻⁵ M | Reduced to 46 ± 13% of control | [2] |
| NADPH Oxidase Activity | Human neutrophils (whole-cell) | 0.7 mM | 50% inhibition (IC50) | [3] |
| NADPH Oxidase Activity | Human neutrophils (cell-free) | 0.2 mM | 50% inhibition (IC50) | [3] |
Lymphocytes
Erythromycin exhibits suppressive effects on T-lymphocyte proliferation, a key process in the adaptive immune response. This inhibitory action is not mediated by the same mechanisms as classical immunosuppressants like cyclosporin (B1163) A or FK506.[4][5]
Table 2: Quantitative Effects of Erythromycin on T-Lymphocyte Function
| Parameter | Cell Type | Erythromycin Concentration | Observed Effect | Reference |
| Proliferation (Mitogen-stimulated) | Human T-lymphocytes | High concentrations | Depressed mitogenic response | [6] |
| Apoptosis | Jurkat T-cells | 30-100 µg/mL | Induction of apoptosis | [7][8] |
| IL-8 Expression (PMA + Ionomycin-induced) | Jurkat T-cells | 10⁻⁶ M | Significant inhibition | [9] |
Eosinophils
Erythromycin has been observed to promote the apoptosis of eosinophils, another key effector cell in allergic inflammation and certain chronic inflammatory conditions.
Table 3: Quantitative Effects of Erythromycin on Eosinophil Function
| Parameter | Cell Type | Erythromycin Concentration | Incubation Time | Apoptosis Index (%) | Reference |
| Apoptosis | Eosinophils from nasal polyps | Not specified | 1 day | 31.77 ± 9.52 (Control: 29.18 ± 7.31) | [10] |
| Apoptosis | Eosinophils from nasal polyps | Not specified | 3 days | 32.67 ± 9.44 (Control: 29.82 ± 12.03) | [10] |
| Apoptosis | Eosinophils from nasal polyps | Not specified | 5 days | 50.34 ± 8.78 (Control: 42.25 ± 8.08) | [10] |
| Statistically significant difference (P < 0.05) |
Macrophages
The effects of erythromycin on macrophages are complex, influencing their differentiation, phagocytic activity, and cytokine production.
Table 4: Quantitative Effects of Erythromycin on Monocyte/Macrophage Function
| Parameter | Cell Type | Erythromycin Concentration | Observed Effect | Reference |
| TNF-α Release (LPS-stimulated) | Human monocytes | ≥ 0.1 µg/mL | Dose-dependent inhibition | [11] |
| Differentiation | Human monocytes | 1-100 µg/mL | Increased number of adherent macrophages after 7 days | [12][13] |
| Phagocytosis of C. albicans | Murine peritoneal macrophages | 1-2 mg/L | Significant inhibition | [14] |
| Chemotaxis and Chemokinesis | Mouse macrophage cell line (J774.1) | 0.04 - 0.2 µg/mL | Direct stimulation | [15] |
Modulation of Cytokine Production
A cornerstone of erythromycin's immunomodulatory activity is its ability to suppress the production of pro-inflammatory cytokines from various immune and non-immune cells.
Table 5: Inhibitory Effects of Erythromycin on In Vitro Cytokine Production
| Cytokine | Cell Type | Stimulus | Erythromycin Concentration | % Inhibition / Effect | Reference |
| IL-8 | Human bronchial epithelial cells | PMA | 10⁻⁶ M | 42.2 ± 5.5% inhibition of protein release | [16] |
| IL-8 | Human T-cells (Jurkat) | PMA (20 ng/mL) + Ionomycin (2 µM) | 10 µM | 37% inhibition of NF-κB transcription | [9] |
| IL-6 | Human bronchial epithelial cells | - | - | Suppression of expression | [17] |
| TNF-α | Human monocytes | LPS | ≥ 0.1 µg/mL | Dose-dependent inhibition | [11] |
| TNF-α | Human whole blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Significant inhibition | [6] |
| IL-6 | Human whole blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Significant inhibition | [6] |
| Eotaxin, GM-CSF, RANTES | Human lung fibroblasts (HFL-1) | IL-1β or TNF-α | Not specified | Attenuated release | [18] |
Signaling Pathways Modulated by Erythromycin
Erythromycin exerts its immunomodulatory effects by interfering with key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Erythromycin has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[17] Interestingly, this inhibition does not appear to involve the degradation of the inhibitory protein IκBα, suggesting a mechanism of action downstream of IκBα dissociation.
Caption: Erythromycin's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
Erythromycin and its derivatives have been demonstrated to modulate the activity of the MAPK signaling cascade, including the p38 MAPK and JNK pathways.[19][20] This modulation can influence a variety of cellular processes, including inflammation and apoptosis.
Caption: Erythromycin's Modulation of the MAPK Signaling Pathway.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the immunomodulatory effects of erythromycin.
Neutrophil Apoptosis Assay (Flow Cytometry)
This protocol outlines the assessment of neutrophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Erythromycin stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend purified neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Treatment: Add erythromycin at desired final concentrations (e.g., 1, 10, 100 µg/mL) to the cell suspension. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a specified time (e.g., 12 or 24 hours).
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Caption: Experimental Workflow for Neutrophil Apoptosis Assay.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol describes the assessment of NF-κB activation by examining the degradation of its inhibitory protein, IκBα, via Western blotting.
Materials:
-
Human bronchial epithelial cells (or other relevant cell line)
-
Cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Erythromycin stock solution
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with erythromycin at the desired concentration for a specified time (e.g., 24 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 5-30 minutes) to induce IκBα degradation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cytokine Release Assay (ELISA)
This protocol details the measurement of cytokine release (e.g., TNF-α, IL-8) from cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human monocytes or other cytokine-producing cells
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulus
-
Erythromycin stock solution
-
Commercially available ELISA kit for the cytokine of interest
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate.
-
Pre-treat the cells with various concentrations of erythromycin.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and vehicle controls.
-
-
Incubation: Incubate the cells for a suitable period to allow for cytokine production and release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to antibody-coated wells.
-
Incubating to allow cytokine capture.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on a standard curve.
Conclusion
The in vitro evidence strongly supports the significant immunomodulatory properties of erythromycin. Its ability to influence the function and survival of key immune cells, suppress pro-inflammatory cytokine production, and interfere with critical signaling pathways like NF-κB and MAPK, underscores its potential as a therapeutic agent for a range of inflammatory disorders. This technical guide provides a foundational understanding of these effects, offering valuable data and methodologies to guide future research and development in this promising area. Further investigation into the precise molecular targets of erythromycin within these signaling cascades will be crucial for the development of novel, targeted anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of erythromycin on interleukin-8 secretion from exudative cells in the nasal discharge of patients with chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. Immunomodulation by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 8. Immunomodulatory effects of erythromycin and its derivatives on human T-lymphocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of erythromycin on apoptosis of eosinophils in nasal polyps in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin inhibition of lipopolysaccharide-stimulated tumor necrosis factor alpha production by human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin promotes monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERYTHROMYCIN PROMOTES MONOCYTE TO MACROPHAGE DIFFERENTIATION [jstage.jst.go.jp]
- 14. academic.oup.com [academic.oup.com]
- 15. [Effect of erythromycin on macrophage functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythromycin modulates eosinophil chemotactic cytokine production by human lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Erythromycin derivatives inhibit HIV-1 replication in macrophages through modulation of MAPK activity to induce small isoforms of C/EBPbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Erythromycin reverses cigarette smoke extract-induced corticosteroid insensitivity by inhibition of the JNK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin Hydrochloride: A Comprehensive Technical Overview
This guide provides an in-depth analysis of Erythromycin (B1671065) hydrochloride, a macrolide antibiotic widely used in the treatment of various bacterial infections.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols. Erythromycin was first isolated in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[2][3]
Physicochemical and Pharmacokinetic Properties
Erythromycin hydrochloride is the hydrochloride salt of erythromycin, a well-established antibiotic.[4] Its core chemical and physical data are essential for formulation, dosage, and research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14271-02-4 | [4][5] |
| Molecular Weight | 770.39 g/mol | [4][5] |
| Chemical Formula | C37H68ClNO13 | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Very slightly soluble in water (~2 mg/mL). Freely soluble in alcohols, acetone, and chloroform. | [6][7] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione hydrochloride | [4] |
Table 2: Pharmacokinetic Properties of Erythromycin
| Property | Value | Reference |
| Metabolism | Primarily hepatic, via CYP3A4 demethylation | [2][][9] |
| Elimination Half-Life | 1.5 - 2.0 hours | [2][][9] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours (oral, with food) | [2][][9] |
| Excretion | Primarily in bile; 2-15% renal excretion (unchanged drug) | [2][][9] |
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][][10] It does not affect nucleic acid synthesis.[3]
-
Binding to Ribosome : The primary target for erythromycin is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) molecule.[1][3][]
-
Inhibition of Translocation : By binding to the 50S subunit, erythromycin interferes with the aminoacyl translocation process.[2] It prevents the transfer of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome.[2][6]
-
Cessation of Protein Synthesis : This blockage of translocation halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial growth and replication.[2][3][10]
This mechanism is selective for bacteria because human ribosomes are composed of 40S and 60S subunits, which do not offer a binding site for erythromycin.[]
References
- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Erythromycin - LKT Labs [lktlabs.com]
- 7. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Erythromycin? [synapse.patsnap.com]
Solubility Profile of Erythromycin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of erythromycin (B1671065) hydrochloride in various solvents. Erythromycin, a macrolide antibiotic, is a weakly basic drug that is often formulated as a salt to enhance its physicochemical properties, including solubility. Understanding the solubility of erythromycin hydrochloride is critical for the development of suitable dosage forms, ensuring bioavailability, and designing effective analytical methods. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of erythromycin and its salts is highly dependent on the nature of the solvent, pH, and temperature. The following table summarizes the available quantitative and qualitative solubility data for erythromycin and its hydrochloride and phosphate (B84403) salts in various solvents.
| Solvent System | Form | Solubility | Temperature |
| Water | Base | ~2 mg/mL | Not Specified |
| Water | Base | 1.2 mg/mL | 30°C[1] |
| Water (pH 6.8) | Phosphate | 0.45 mg/mL | Not Specified[2] |
| 2 M Hydrochloric Acid | Hydrochloride | 50 mg/mL | Not Specified |
| Ethanol | Base | 30 - 50 mg/mL | Not Specified[3] |
| Methanol (B129727) | Base | Soluble to Easily Soluble | Not Specified[4] |
| Methanol | Phosphate | ~1.20 mg/mL | Not Specified[2] |
| Dimethyl Sulfoxide (DMSO) | Base | 15 - 252 mg/mL | Not Specified[3][5] |
| Dimethyl Sulfoxide (DMSO) | Phosphate | ~0.46 mg/mL | Not Specified[2] |
| Dimethylformamide (DMF) | Base | ~15 mg/mL | Not Specified[3] |
| Acetone | Base | Freely Soluble | Not Specified |
| Chloroform | Base | Freely Soluble | Not Specified |
| Acetonitrile | Base | Freely Soluble | Not Specified |
| Ethyl Acetate | Base | Freely Soluble | Not Specified |
| 1:1 Ethanol:PBS (pH 7.2) | Base | ~0.5 mg/mL | Not Specified[3] |
| Phosphate Buffer (pH 6.0) | Base | Better than in water or 0.1N HCl | Not Specified[6] |
Note: "Freely Soluble" is a qualitative description indicating a high degree of solubility. The wide range in DMSO solubility for the base may be attributed to variations in experimental conditions and the potential formation of solvates.[3]
Experimental Protocols
The determination of equilibrium solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound.
1. Materials and Equipment:
-
This compound powder
-
Selected solvents (e.g., purified water, ethanol, phosphate buffer pH 7.4)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.[9]
-
Flow Rate: 1.5 mL/min[9]
-
Injection Volume: 20 µL
-
Column Temperature: 70°C[9]
2. Standard Preparation:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
3. Analysis:
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 3: Analytical Quantification by UV-Vis Spectrophotometry
1. Method:
-
Determine the wavelength of maximum absorbance (λmax) for erythromycin in the chosen solvent (e.g., methanol and dibasic phosphate buffer pH 8.0 (1:1)). A reported λmax is 285 nm.[11]
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the appropriately diluted samples and determine the concentration from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
References
- 1. env.go.jp [env.go.jp]
- 2. Buy Erythromycin phosphate (EVT-374115) | 4501-00-2 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 6. ijmpronline.com [ijmpronline.com]
- 7. sciencenotes.org [sciencenotes.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
An In-depth Technical Guide to the Degradation Pathway and Metabolites of Erythromycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of erythromycin (B1671065) hydrochloride under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. It details the major degradation products formed and presents quantitative data from forced degradation studies. Furthermore, this guide outlines detailed experimental protocols for conducting these studies and for the analytical determination of erythromycin and its metabolites.
Introduction
Erythromycin, a macrolide antibiotic, is susceptible to degradation, which can compromise its therapeutic efficacy and potentially lead to the formation of inactive or toxic byproducts. Understanding the degradation pathways and the resulting metabolites is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control. This guide serves as a technical resource for professionals involved in the research and development of erythromycin-based drug products.
Degradation Pathways and Metabolites
Erythromycin hydrochloride is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and alkaline), oxidation, and photodegradation. Thermal degradation is also a factor to consider.
Hydrolytic Degradation
Acidic Conditions: Under acidic conditions, erythromycin undergoes intramolecular cyclization reactions, leading to the formation of inactive degradation products.[1] The primary degradation product is anhydroerythromycin A, which is formed through the internal dehydration of erythromycin A-6,9-hemiketal.[2] This process is initiated by the protonation of the hydroxyl groups and the ketone on the aglycone ring.[1] Further degradation can lead to the loss of the cladinose (B132029) sugar.[3]
Alkaline Conditions: In weakly alkaline solutions, the primary degradation pathway involves the hydrolysis of the lactone ring.[2] This is catalyzed by hydroxide (B78521) ions and follows pseudo-first-order kinetics.[2] The hydrolysis of the lactonyl ester bond can be followed by a C13 → C11 translactonization and internal dehydration to form pseudoerythromycin A enol ether.[2]
Oxidative Degradation
Erythromycin is susceptible to oxidative degradation, which can be induced by agents such as hydrogen peroxide or ozone.[1][4] Fenton-like reactions can also effectively degrade erythromycin, with degradation rates reaching up to 90%.[] Oxidative attack can occur at various sites on the molecule. One identified pathway involves the direct attack of ozone on the tertiary amine group of the desosamine (B1220255) sugar, leading to N-demethylation and the formation of N-desmethylerythromycin A.[6][7] Other oxidative reactions can lead to the formation of various oxidized products and fragments of the parent molecule.[6]
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of erythromycin.[8] Photodegradation can result in the formation of several products. The specific degradation pathway and the resulting photoproducts can be influenced by factors such as the pH of the solution.[8]
Thermal Degradation
Elevated temperatures can induce the degradation of erythromycin. Thermal degradation studies have shown that the active substance undergoes decomposition at temperatures above 220 °C.[9] The presence of excipients in pharmaceutical formulations can influence the thermal stability of erythromycin.[9]
Major Degradation Products:
-
Anhydroerythromycin A: A major product of acid-catalyzed degradation.[2]
-
N-desmethylerythromycin A: A metabolite formed through oxidative N-demethylation.[7]
-
Pseudoerythromycin A enol ether: Formed under weakly alkaline conditions.[2]
-
Erythromycin A enol ether: Formed in equilibrium with erythromycin A under acidic conditions.[3]
-
Erythralosamine: A spiroketal degradation product formed under acidic conditions.[10]
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data obtained from forced degradation studies of erythromycin under various stress conditions. These studies are essential for determining the stability-indicating properties of analytical methods.
Table 1: Summary of Forced Degradation Conditions and Results for Erythromycin
| Stress Condition | Reagent and Concentration | Temperature | Time | Approximate Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl | Room Temperature | 1 week | Not specified | Multiple impurities | [11] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | ~10-15% | Not specified | [4] |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | ~15-20% | Not specified | [4] |
| Thermal | Solid State | 50°C | 6 months | ~1.4% increase in total impurities | Impurity B and Impurity H | [12] |
Note: The degradation percentages are approximate and can vary depending on the specific experimental conditions and the purity of the erythromycin sample.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on this compound and for the analysis of its degradation products.
Forced Degradation (Stress Testing) Protocols
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[4]
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.[11]
-
Incubation: Store the mixture at room temperature for one week.[11]
-
Neutralization: After incubation, neutralize the solution with a saturated sodium bicarbonate solution.[11]
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4]
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[4]
-
Incubation: Incubate the mixture in a water bath at 60°C for 4 hours.[4]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.1 M hydrochloric acid.[4]
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC or LC-MS analysis.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4]
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[4]
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.[4]
-
Analysis: Dilute the solution with the mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).
-
Exposure: Expose the solution to a calibrated light source, such as a UV lamp (e.g., 254 nm) or a photostability chamber, as per ICH Q1B guidelines.
-
Control: Simultaneously, keep a control sample protected from light.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them by HPLC or LC-MS to determine the extent of degradation.
-
Sample Preparation: Place a known amount of solid this compound powder in a suitable container.
-
Exposure: Expose the sample to a controlled elevated temperature (e.g., 50°C) in a calibrated oven for a defined period (e.g., 6 months).[12]
-
Analysis: After the specified time, allow the sample to cool to room temperature. Dissolve a known amount of the heat-treated sample in a suitable solvent for HPLC or LC-MS analysis.
Analytical Methodologies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for assessing the degradation of erythromycin and quantifying its degradation products. LC coupled with Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown metabolites.
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection is commonly performed at a wavelength of around 215 nm.
-
Temperature: The column temperature is often elevated (e.g., 70°C) to improve peak shape and resolution.
-
Chromatography: Similar chromatographic conditions as the HPLC-UV method can be employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of erythromycin and its metabolites.
-
Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used. Multiple Reaction Monitoring (MRM) mode is highly selective and sensitive for quantification.
Visualizations
The following diagrams illustrate the key degradation pathways of erythromycin and a general workflow for conducting forced degradation studies.
Caption: Acidic degradation pathway of Erythromycin A.
Caption: Alkaline degradation pathway of Erythromycin A.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal behaviour of erythromycin-active substance and tablets: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.who.int [cdn.who.int]
Methodological & Application
Application Notes: Preparation of Erythromycin Hydrochloride Stock Solution for Cell Culture
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.[2] In cell culture, erythromycin is primarily used as an antibacterial agent to prevent or control microbial contamination.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis.[3][4][5][6] Erythromycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby halting bacterial growth.[3][4][5] This action is primarily bacteriostatic, meaning it inhibits bacterial reproduction rather than killing the cells outright.[5][7]
These application notes provide a detailed protocol for the preparation, sterilization, storage, and use of erythromycin hydrochloride stock solutions for research applications.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by binding to the 23S ribosomal RNA molecule within the 50S subunit of susceptible bacterial ribosomes.[4] This binding action physically blocks the nascent peptide exit tunnel (NPET).[8] As a result, the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome is inhibited, which effectively terminates the elongation of the polypeptide chain and halts protein synthesis.[3][4][5]
Caption: Erythromycin's mechanism of action.
Quantitative Data for this compound
The following table summarizes the key properties and recommendations for preparing and storing this compound solutions. It is crucial to note that "erythromycin" is often used interchangeably with its various salt forms in literature; this protocol specifically addresses the hydrochloride salt. The base form of erythromycin has different solubility profiles.
| Parameter | Data | Citations |
| Molecular Formula | C₃₇H₆₇NO₁₃ · HCl | [9] |
| Molecular Weight | 770.39 g/mol | [9] |
| Appearance | White or slightly yellow, crystalline powder. | [2][10][11] |
| Solubility | ||
| In Water | Sparingly soluble (~2 mg/mL). | [12] |
| In Ethanol (B145695) | Soluble. Reported values range from ~30 mg/mL to 136 mg/mL. A common working solubility is 50 mg/mL. | [13][14][15] |
| In DMSO | Soluble. Reported values vary widely, from ~15 mg/mL to over 250 mg/mL. | [13][14][15][16] |
| Stock Solution Solvent | Ethanol is the most commonly recommended solvent for preparing stock solutions. | [1][13][17] |
| Recommended Stock Conc. | 10 mg/mL to 50 mg/mL in ethanol. | [1][17] |
| Working Concentration | 0.1 - 5 µg/mL in cell culture media. A concentration of 100 mg/L has also been recommended. | [1] |
| Storage (Powder) | Dry, dark, and at -20°C for long-term storage (months to years). | [9][13][18] |
| Storage (Stock Solution) | Store aliquots at -20°C for up to 2 months or -80°C for longer durations (up to 6 months). Avoid repeated freeze-thaw cycles. | [1][18] |
| Solution Stability | Aqueous solutions are unstable, especially at acidic pH, and should be used within a day. Stock solutions in ethanol are stable when stored frozen. | [11][13] |
Experimental Protocol: Preparing a 10 mg/mL Erythromycin HCl Stock Solution
This protocol provides a detailed methodology for preparing a 10 mg/mL stock solution of this compound in ethanol, suitable for use in cell culture applications.
Materials
-
This compound powder (cell culture grade)
-
Absolute Ethanol (ACS grade or higher), sterile
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, cryogenic vials for aliquoting
-
Calibrated analytical balance
-
Weighing paper or boat
-
Sterile spatula
-
Pipettes and sterile tips
-
0.22 µm syringe filters (ensure compatibility with ethanol, e.g., PTFE)
-
Sterile syringes
-
Biological safety cabinet (BSC)
Procedure
-
Preparation and Aseptic Technique:
-
Perform all steps requiring sterility inside a certified biological safety cabinet (BSC).
-
Thoroughly spray down the BSC, equipment, and reagent bottles with 70% ethanol and allow it to air dry.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
-
Calculating and Weighing Erythromycin HCl:
-
Calculate the required mass of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg.
-
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Mass = 10 mg/mL x 10 mL = 100 mg
-
-
Using a calibrated analytical balance, carefully weigh the calculated amount of powder onto a sterile weighing boat.
-
-
Dissolving the Powder:
-
Transfer the weighed powder into a sterile 15 mL or 50 mL conical tube.
-
Add a small volume of sterile absolute ethanol (e.g., 5-7 mL for a 10 mL final volume) to the tube.
-
Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Once dissolved, add sterile ethanol to reach the final desired volume (e.g., 10 mL). Mix thoroughly by gentle inversion.
-
-
Sterile Filtration:
-
Draw the erythromycin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contaminants.
-
Note: Do not attempt to autoclave the erythromycin solution, as it is heat-liable.
-
-
Aliquoting and Labeling:
-
Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryogenic vials.
-
Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.[18]
-
Clearly label each vial with the following information:
-
Name of Reagent: "Erythromycin HCl"
-
Concentration: "10 mg/mL in Ethanol"
-
Date of Preparation
-
Your Initials
-
-
-
Storage:
Workflow for Erythromycin Stock Solution Preparation
Caption: Workflow for preparing erythromycin stock.
References
- 1. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Germany [carlroth.com]
- 2. himedialabs.com [himedialabs.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. cdn.who.int [cdn.who.int]
- 11. ERYTHROMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 17. Stock Solution [mmbio.byu.edu]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Erythromycin Hydrochloride in E. coli Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of erythromycin (B1671065) hydrochloride for the selection of plasmids in Escherichia coli. This document includes recommended working concentrations, protocols for media and stock solution preparation, and a standard transformation protocol.
Introduction
Erythromycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide synthesis[1][2][3]. In molecular cloning, plasmids carrying an erythromycin resistance gene, such as erm, can be selected for by incorporating erythromycin into the growth medium. This allows for the selective growth of E. coli that have successfully incorporated the plasmid.
Data Presentation: Erythromycin Concentrations for E. coli
The effective concentration of erythromycin for plasmid selection can vary depending on the E. coli strain and the specific plasmid used. It is recommended to empirically determine the optimal concentration for your specific application.
| E. coli Strain | Recommended Working Concentration (µg/mL) | Notes |
| General E. coli strains | 50 - 200 | A broad range suggested by several suppliers[2][4]. |
| DH5α | 100 - 250 | Some reports indicate that lower concentrations (e.g., 100 µg/mL) may be insufficient for stringent selection[1][3]. |
| BL21(DE3) and derivatives | 32 - 64 | The susceptibility of BL21 strains can be influenced by factors such as the presence of efflux pumps. For instance, a wildtype BL21 Star™ (DE3) has a reported MIC of 64 µg/mL. |
Experimental Protocols
Preparation of Erythromycin Hydrochloride Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water (optional, for dilution)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm) and syringe (optional)
Protocol:
-
To prepare a 10 mg/mL stock solution , dissolve 100 mg of this compound in 10 mL of 95% ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
While erythromycin solutions in ethanol are generally considered self-sterilizing, the solution can be filter-sterilized using a 0.22 µm syringe filter for applications requiring absolute sterility.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.
Note on Stability: Erythromycin is unstable in acidic conditions (extremely unstable below pH 6.0) and is susceptible to degradation at elevated temperatures[5][6]. Aqueous solutions of erythromycin are stable for only a few days at 37°C[7]. Therefore, it is crucial to add erythromycin to molten agar (B569324) or liquid media only after it has cooled to below 50°C.
Preparation of Selective Media
Materials:
-
Luria-Bertani (LB) broth or agar
-
This compound stock solution (10 mg/mL)
-
Sterile flasks or bottles
-
Autoclave
Protocol for Selective Agar Plates:
-
Prepare LB agar according to the manufacturer's instructions and autoclave.
-
Allow the molten agar to cool in a 50-55°C water bath.
-
Once cooled, add the erythromycin stock solution to the desired final concentration (e.g., for 100 µg/mL, add 1 mL of a 10 mg/mL stock to 100 mL of agar).
-
Swirl the flask gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light. Plates should be used within 2-4 weeks for optimal performance.
Protocol for Selective Liquid Media:
-
Prepare LB broth according to the manufacturer's instructions and autoclave.
-
Allow the broth to cool to room temperature.
-
Aseptically add the erythromycin stock solution to the desired final concentration.
-
Swirl to mix. The media is now ready for use.
E. coli Transformation and Selection Protocol
Materials:
-
Competent E. coli cells
-
Plasmid DNA (1-100 ng)
-
SOC medium
-
Selective LB agar plates containing erythromycin
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
Protocol:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube. Do not vortex.
-
Incubate the cell-DNA mixture on ice for 30 minutes[8].
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds[9].
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC medium to the tube.
-
Incubate the cells at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 50-200 µL of the cell suspension onto selective LB agar plates containing the appropriate concentration of erythromycin.
-
Incubate the plates overnight at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible.
Visualizations
Mechanism of Action of Erythromycin
References
- 1. researchgate.net [researchgate.net]
- 2. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Working concentration with Erythromycin - Bacteria Escherichia coli - BNID 108849 [bionumbers.hms.harvard.edu]
- 9. cdn.who.int [cdn.who.int]
Protocol for Erythromycin Selection in Yeast Transformation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. In the eukaryotic model organism Saccharomyces cerevisiae, erythromycin specifically targets mitochondrial ribosomes, which share structural similarities with prokaryotic ribosomes. This selective inhibition of mitochondrial protein synthesis forms the basis for its use as a selection agent in yeast transformation. By introducing a plasmid carrying a gene that confers resistance to erythromycin, researchers can select for successfully transformed yeast cells on a medium containing this antibiotic. This method is particularly useful when other common auxotrophic or dominant selection markers are not suitable for the experimental design.
Mechanism of Action and Resistance
Erythromycin's primary mode of action in yeast is the disruption of mitochondrial function by inhibiting the synthesis of essential mitochondrial proteins. This leads to a petite phenotype and inability to grow on non-fermentable carbon sources. Resistance to erythromycin in yeast can be conferred by specific resistance genes, often of bacterial origin, that are codon-optimized for expression in yeast. These genes typically encode enzymes that modify the ribosomal target of erythromycin or efflux pumps that actively remove the antibiotic from the cell. The choice of a suitable erythromycin resistance cassette is critical for the successful implementation of this selection strategy.
Experimental Considerations
Before initiating a yeast transformation experiment with erythromycin selection, it is crucial to determine the optimal concentration of erythromycin for the specific yeast strain being used. This is typically achieved by performing a kill curve experiment to identify the minimum concentration of erythromycin that effectively inhibits the growth of non-transformed cells. Factors such as the composition of the growth medium and the specific yeast strain can influence the effective concentration. It is also important to use a validated yeast expression vector containing a functional erythromycin resistance cassette.
Experimental Protocols
1. Preparation of Erythromycin Stock Solution
A sterile, high-concentration stock solution of erythromycin is essential for preparing selective media.
Materials:
-
Erythromycin powder
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile conical tube, dissolve erythromycin powder in 95% ethanol to a final concentration of 10 mg/mL.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the concentration and date of preparation.
-
Store the stock solution at -20°C for long-term use.
2. Determination of Optimal Erythromycin Concentration (Kill Curve)
This protocol is designed to determine the minimum inhibitory concentration (MIC) of erythromycin for your specific Saccharomyces cerevisiae strain.
Materials:
-
Yeast strain of interest
-
YPD (Yeast Extract Peptone Dextrose) liquid medium
-
YPD agar (B569324) plates
-
Erythromycin stock solution (10 mg/mL)
-
Sterile culture tubes or 96-well plate
-
Spectrophotometer or plate reader
Protocol:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium.
-
Prepare a series of YPD agar plates containing different concentrations of erythromycin (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL). To do this, cool the autoclaved YPD agar to ~50-55°C before adding the appropriate volume of the erythromycin stock solution.
-
Create a 10-fold serial dilution of the OD₆₀₀ = 0.1 yeast culture (10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 10 µL of each dilution onto the surface of the YPD plates with varying erythromycin concentrations.
-
Incubate the plates at 30°C for 2-3 days.
-
Observe the plates and determine the lowest concentration of erythromycin that completely inhibits the growth of the yeast strain. This concentration will be used for selecting transformants.
3. Yeast Transformation using the Lithium Acetate (LiOAc)/Polyethylene Glycol (PEG) Method with Erythromycin Selection
This protocol describes a standard method for introducing a plasmid containing an erythromycin resistance gene into Saccharomyces cerevisiae.
Materials:
-
Yeast strain of interest
-
YPD liquid medium
-
Plasmid DNA with an erythromycin resistance cassette (100-500 ng)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
-
1 M Lithium Acetate (LiOAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0), sterile
-
Sterile water
-
YPD agar plates containing the predetermined selective concentration of erythromycin
-
Microcentrifuge tubes
Protocol:
-
Inoculate 5 mL of YPD medium with a single colony of the yeast strain and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of fresh YPD medium with the overnight culture to an OD₆₀₀ of approximately 0.2.
-
Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (log phase).
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of sterile 100 mM LiOAc and transfer to a microcentrifuge tube.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in 400 µL of 100 mM LiOAc. This will be your competent cell suspension.
-
For each transformation, mix the following in a sterile microcentrifuge tube in the order listed:
-
240 µL of 50% PEG
-
36 µL of 1 M LiOAc
-
50 µL of single-stranded carrier DNA (2 mg/mL)
-
1-5 µg of plasmid DNA in a volume of up to 34 µL
-
100 µL of competent yeast cells
-
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile YPD medium.
-
Incubate the cells at 30°C for 2-3 hours with gentle shaking to allow for the expression of the resistance gene.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 100-200 µL of sterile water.
-
Plate the entire cell suspension onto a YPD agar plate containing the selective concentration of erythromycin.
-
Incubate the plates at 30°C for 2-4 days, or until colonies appear.
-
Pick individual colonies for further analysis.
Data Presentation
Table 1: Example Kill Curve Data for S. cerevisiae Strain BY4741
| Erythromycin Concentration (µg/mL) | 10⁻¹ Dilution | 10⁻² Dilution | 10⁻³ Dilution | 10⁻⁴ Dilution |
| 0 | ++++ | ++++ | +++ | ++ |
| 10 | ++++ | +++ | ++ | + |
| 25 | +++ | ++ | + | - |
| 50 | ++ | + | - | - |
| 100 | + | - | - | - |
| 150 | - | - | - | - |
| 200 | - | - | - | - |
| Legend: ++++ (confluent growth), +++ (heavy growth), ++ (moderate growth), + (slight growth), - (no growth) |
Table 2: Transformation Efficiency with Erythromycin Selection (Hypothetical Data)
| Plasmid | Resistance Marker | Erythromycin (µg/mL) | Transformants/µg DNA |
| pYES2-Erm | Erythromycin | 150 | 1.5 x 10³ |
| pRS426 | URA3 | N/A | 2.1 x 10⁴ |
| Negative Control | None | 150 | 0 |
Mandatory Visualization
Caption: Workflow for yeast transformation with erythromycin selection.
Caption: Mechanism of erythromycin action and resistance in yeast.
References
Application Notes and Protocols: Erythromycin Hydrochloride in Selective Media for Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a crucial tool in microbiology for the selective isolation and cultivation of gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis, making it an effective agent for suppressing the growth of susceptible gram-negative bacteria in mixed cultures. These application notes provide comprehensive protocols and data for the effective use of erythromycin hydrochloride in selective media.
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. This bacteriostatic action is particularly effective against a wide range of gram-positive organisms. However, the emergence of resistance is a significant consideration, and understanding the susceptibility of target organisms is critical for successful application.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Erythromycin
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC breakpoints for erythromycin against a variety of gram-positive and gram-negative bacteria according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). These values are essential for determining the appropriate concentration of erythromycin in selective media.
Table 1: EUCAST MIC Breakpoints for Erythromycin
| Organism Category | Organism Example | Susceptible (S) (mg/L) | Resistant (R) (mg/L) |
| Gram-Positive Bacteria | Staphylococcus aureus | ≤ 1 | > 2 |
| Streptococcus pneumoniae | ≤ 0.25 | > 0.5 | |
| Streptococcus Groups A, B, C & G | ≤ 0.25 | > 0.5 | |
| Enterococcus faecalis | ≤ 1 | > 4 | |
| Enterococcus faecium | ≤ 1 | > 4 | |
| Gram-Negative Bacteria | Haemophilus influenzae | ≤ 1 | > 4 |
| Moraxella catarrhalis | ≤ 0.25 | > 0.5 |
Table 2: CLSI MIC Breakpoints for Erythromycin
| Organism Category | Organism Example | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Gram-Positive Bacteria | Staphylococcus aureus | ≤ 0.5 | 1-4 | ≥ 8 |
| Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 | |
| Streptococcus pyogenes | ≤ 0.25 | 0.5 | ≥ 1 | |
| Enterococcus spp. | ≤ 0.5 | 1-4 | ≥ 8 | |
| Gram-Negative Bacteria | Haemophilus influenzae | ≤ 0.5 | 1-2 | ≥ 4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound, which can be stored and used to supplement various culture media.
Materials:
-
This compound powder
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, compatible with ethanol)
-
Sterile cryovials or amber glass vials for storage
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the required volume of 95% ethanol (e.g., 10 mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. This method is preferred over autoclaving, which can degrade the antibiotic.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or amber glass vials to minimize freeze-thaw cycles and light exposure. Store at -20°C for up to one year.
Protocol 2: Preparation of Selective Agar (B569324) Plates for Staphylococcus aureus
This protocol describes the preparation of a selective agar medium for the isolation of Staphylococcus aureus, incorporating erythromycin to inhibit the growth of susceptible contaminating flora. A common basal medium like Tryptic Soy Agar (TSA) or Mannitol Salt Agar (MSA) can be used.
Materials:
-
Basal agar medium powder (e.g., TSA or MSA)
-
Distilled or deionized water
-
This compound stock solution (from Protocol 1)
-
Sterile flasks or bottles
-
Autoclave
-
Water bath
-
Sterile Petri dishes
Procedure:
-
Prepare Basal Medium: Prepare the basal agar medium according to the manufacturer's instructions. For example, suspend the appropriate amount of TSA or MSA powder in distilled water in a sterile flask.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: After autoclaving, cool the medium to 45-50°C in a water bath. This is a critical step to prevent the degradation of the heat-labile erythromycin.
-
Supplementation with Erythromycin: Aseptically add the erythromycin stock solution to the cooled agar to achieve the desired final concentration. For the selection of erythromycin-resistant S. aureus, a concentration of 5-10 µg/mL is often used. Gently swirl the flask to ensure even distribution of the antibiotic.
-
Pouring Plates: Pour the molten agar into sterile Petri dishes (approximately 20-25 mL per plate) and allow them to solidify at room temperature.
-
Storage: Store the prepared plates at 2-8°C in the dark. The plates should be used within 2-4 weeks.
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of erythromycin against a specific bacterial isolate.[1] This is crucial for confirming susceptibility before using erythromycin in selective media.
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial isolate in MHB overnight at 37°C. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilution of Erythromycin: In a 96-well plate, perform a two-fold serial dilution of the erythromycin stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted erythromycin. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Visualizations
Caption: Workflow for preparing and using erythromycin selective media.
Caption: Mechanism of action of erythromycin in inhibiting bacterial protein synthesis.
References
Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of erythromycin (B1671065) hydrochloride, a macrolide antibiotic. Accurate MIC determination is fundamental for antimicrobial susceptibility testing, surveillance of resistance, and in the research and development of new antimicrobial agents.[1] Erythromycin acts by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[2][3][4]
This document outlines standardized protocols for the broth microdilution and agar (B569324) dilution methods, in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Data Presentation: Quality Control Ranges
Adherence to rigorous quality control (QC) is essential for accurate and reproducible MIC testing. The following tables summarize the acceptable MIC ranges for erythromycin against reference QC bacterial strains as specified by CLSI and EUCAST.
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.[1]
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 |
Data sourced from EUCAST Quality Control Tables.[1]
Experimental Protocols
This section details the methodologies for two widely accepted methods for MIC determination: broth microdilution and agar dilution.[1][5]
Preparation of Erythromycin Hydrochloride Stock Solution
Accurate preparation of the antibiotic stock solution is a critical initial step for reliable MIC testing.
-
Materials:
-
This compound powder (potency-certified)
-
Ethanol or Methanol, ACS grade
-
Sterile distilled water or a suitable buffer (e.g., phosphate (B84403) buffer)
-
Sterile conical tubes
-
Calibrated analytical balance
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution, for example, at 1280 µg/mL.
-
Dissolve the powder in a small volume of a suitable solvent like methanol.[1]
-
Bring the solution to the final desired volume using a sterile buffer, such as 0.1 M phosphate buffer (pH 8.0).[1]
-
Vortex the solution thoroughly to ensure complete dissolution. This stock solution will be used to prepare the serial dilutions for the MIC assays.[1]
-
Broth Microdilution Method
This method involves assessing the ability of a microorganism to grow in serially diluted concentrations of the antibiotic within a liquid growth medium.[1][5][6]
-
Workflow for Broth Microdilution MIC Assay
Workflow for the Broth Microdilution MIC Assay.
-
Detailed Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[1]
-
Prepare Inoculum: From a fresh bacterial culture (18-24 hours) on an appropriate agar plate, prepare a suspension in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[1]
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
-
Controls: Each plate must include a positive control well (broth and inoculum, without antibiotic) and a negative control well (broth only).[1]
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits any visible growth of the microorganism.[1][7]
-
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.[1][8] This method is considered a gold standard for susceptibility testing.[8]
-
Workflow for Agar Dilution MIC Assay
Workflow for the Agar Dilution MIC Assay.
-
Detailed Protocol:
-
Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the erythromycin stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) kept at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate without any antibiotic.[1]
-
Pour Plates: Pour the agar into sterile petri dishes and let them solidify.[1]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this step.[1]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate them at 35 ± 2°C for 16-20 hours.[1][8]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.[1][8]
-
Mechanism of Action of Erythromycin
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[2][3][9] It binds to the 23S rRNA molecule within the 50S subunit of the bacterial ribosome.[4][9] This binding interferes with the aminoacyl translocation process, preventing the transfer of tRNA from the A site to the P site of the ribosome, thus halting the elongation of the polypeptide chain.[3]
-
Signaling Pathway of Erythromycin's Action
Mechanism of action of Erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin - BioPharma Notes [biopharmanotes.com]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin | PPTX [slideshare.net]
- 5. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Erythromycin Hydrochloride Solutions: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is widely utilized in research and clinical settings. Its hydrochloride salt is often used to prepare aqueous solutions. However, erythromycin is notoriously unstable in solution, particularly in acidic and alkaline environments.[1][2] Understanding the stability profile and adhering to appropriate storage conditions are critical for ensuring the potency and reliability of experimental results.
These application notes provide a comprehensive overview of the stability of erythromycin hydrochloride solutions, recommended storage conditions, and detailed protocols for solution preparation and stability assessment.
Stability Profile of this compound Solutions
The stability of erythromycin in solution is significantly influenced by pH, temperature, and the presence of water.[1] The primary degradation pathways involve the complex structure of the erythromycin molecule, including its aglycone ring and the glycosidic linkages of cladinose (B132029) and desosamine (B1220255) sugars.[3]
Influence of pH
The pH of the solution is a critical factor in the degradation rate of erythromycin.[1][2] It is most stable in the neutral pH range of 7.0 to 7.5.[1]
-
Acidic Conditions (pH < 7.0): Erythromycin undergoes rapid degradation in acidic solutions.[3] The degradation process is initiated by the protonation of hydroxyl groups and the ketone on the aglycone ring, leading to intramolecular cyclization and the formation of inactive degradation products.[3] A primary degradation product under acidic conditions is anhydroerythromycin A.[3] One study reported that at pH 3.0, the half-life of erythromycin was as short as 0.11 hours.[4] It has been observed that at pH 5.0, the antibiotic degrades rapidly, while at pH 6.5, it remains stable for a longer duration.[5]
-
Alkaline Conditions (pH > 8.0): In weakly alkaline solutions, erythromycin is also susceptible to degradation. The degradation in alkaline conditions is primarily initiated by the hydroxide (B78521) ion-catalyzed hydrolysis of the lactonyl ester bond of the erythromycin A-6,9-hemiketal.[1][2] This can be followed by translactonization and internal dehydration reactions to form pseudoerythromycin A enol ether.[1][2]
Influence of Temperature
Elevated temperatures accelerate the degradation of erythromycin in solution. For long-term storage, frozen conditions are recommended.
Photostability
Erythromycin is relatively stable under photolytic stress.[3] However, it is still recommended to protect solutions from light to minimize any potential degradation.[6]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of erythromycin under various conditions.
Table 1: Stability of Erythromycin under Accelerated Temperature Conditions
| Temperature | Duration | Observation |
| -20°C | 6 months | No decrease in potency observed. |
| 25°C | 6 months | The amount of erythromycin A remained unchanged. |
| 40°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed. |
| 50°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed, with a slight increase in impurities. |
Data sourced from an accelerated stability study on erythromycin.
Table 2: pH-Dependent Stability of Erythromycin Lactobionate in Solution
| Solution pH | Approximate Time for 10% Decomposition (t90) |
| 5.0 | 2.5 hours |
| 5.5 | 8.8 hours |
| 6.0 | 1 day |
| 7.0 | 4.6 days |
| 8.0 | 7.3 days |
| 9.0 | 2.6 days |
| 10.0 | 8.8 hours |
| 11.0 | 53 minutes |
This data pertains to erythromycin lactobionate, a different salt, but provides a useful indication of the significant impact of pH on erythromycin stability in solution.[7]
Recommended Storage Conditions
To ensure the stability and efficacy of this compound solutions, the following storage conditions are recommended:
-
Powder: Store this compound powder in a tightly sealed container at or below 30°C, protected from light.[8]
-
Stock Solutions:
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (for Research Applications)
This protocol describes the preparation of a 10 mg/mL stock solution.
Materials:
-
This compound powder
-
Ethanol (B145695) (100%, non-denatured)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Sterile membrane filter (0.22 µm porosity) and syringe (optional, for sterilization)
Procedure:
-
In a fume hood, weigh out the desired amount of this compound powder. For a 10 mg/mL solution, use 200 mg of erythromycin for a final volume of 20 mL.
-
Transfer the powder to a sterile conical centrifuge tube.
-
Add the appropriate volume of 100% ethanol (e.g., 20 mL for 200 mg of erythromycin).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Note: Do not filter sterilize if using ethanol as the solvent, as the ethanol may dissolve the filter membrane.[10] If an aqueous solution is prepared, it can be sterilized by filtering through a 0.22 µm sterile membrane filter.[8]
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of erythromycin and for the development of stability-indicating analytical methods.[11] The following are generalized protocols for stress testing.
5.2.1 Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Add an equal volume of 0.2 M hydrochloric acid (HCl) to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.2 M sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase for HPLC analysis.
5.2.2 Alkaline Hydrolysis
-
Prepare a stock solution of this compound as in 5.2.1.
-
Add an equal volume of 0.2 M sodium hydroxide (NaOH) to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.2 M hydrochloric acid (HCl).
-
Dilute the neutralized solution with the mobile phase for HPLC analysis.
5.2.3 Oxidative Degradation
-
Prepare a stock solution of this compound as in 5.2.1.
-
Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase for HPLC analysis.
5.2.4 Thermal Degradation
-
Place a known amount of solid this compound powder in a suitable container.
-
Expose the sample to a temperature of 100°C for 24 hours.[11]
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heat-treated sample in the mobile phase for HPLC analysis.
5.2.5 Photolytic Degradation
-
Place a known amount of solid this compound powder in a transparent container.
-
Expose the sample to UV radiation (e.g., at 254 nm and 360 nm) for 24 hours, following ICH Q1B guidelines.[11]
-
Dissolve a known amount of the photo-stressed sample in the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying erythromycin from its degradation products.[3] The following is a representative HPLC method.
Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide in water and methanol.
-
Detection: UV at 215 nm.
-
Column Temperature: 65°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples from the forced degradation studies, ensuring they are appropriately diluted and filtered if necessary.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the degradation studies.
-
Analyze the chromatograms to determine the retention time of the parent erythromycin peak and identify any degradation product peaks.
-
Quantify the amount of remaining erythromycin and the percentage of degradation.
Visualizations
Degradation Pathways
The degradation of erythromycin follows distinct pathways under acidic and alkaline conditions.
Caption: Acidic Degradation Pathway of Erythromycin.
Caption: Alkaline Degradation Pathway of Erythromycin.
Experimental Workflow
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: General Workflow for Forced Degradation Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. himedialabs.com [himedialabs.com]
- 9. Erythromycin Stock Solution [novoprolabs.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sterile Filtering Erythromycin Hydrochloride Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely used in cell culture to prevent bacterial contamination. It functions by inhibiting protein synthesis in susceptible bacteria through binding to the 50S ribosomal subunit, which prevents the translocation step of peptide chain elongation.[1] Beyond its antimicrobial properties, erythromycin also exhibits significant immunomodulatory effects on mammalian cells, influencing various signaling pathways involved in inflammation.[2]
Proper preparation and sterile filtration of erythromycin solutions are critical to ensure efficacy, prevent contamination, and maintain the integrity of cell cultures. This document provides detailed protocols for the preparation, sterile filtration, and application of erythromycin hydrochloride solutions in a research setting.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of erythromycin in cell culture.
Table 1: Solubility of Erythromycin
| Solvent | Solubility | Notes |
| Water | ~2 mg/mL[1][3] | Erythromycin base is poorly soluble. Salts like hydrochloride have higher aqueous solubility. |
| Ethanol (B145695) (95-100%) | ≥ 50 mg/mL[1][4] | Recommended solvent for preparing concentrated stock solutions. |
| 2M Hydrochloric Acid | ~50 mg/mL[1][4] | Can be used as a solvent. |
| DMSO | ~15 mg/mL[5] | An alternative solvent for stock solution preparation. |
| PBS (pH 7.2) with Ethanol (1:1) | ~0.5 mg/mL[5] | For direct preparation of working solutions, though not recommended for high concentrations. |
Table 2: Recommended Concentrations for Cell Culture
| Solution Type | Concentration Range | Typical Concentration |
| Stock Solution | 10 - 20 mg/mL[6][7] | 10 mg/mL in 95-100% Ethanol |
| Working Concentration | 0.1 - 200 µg/mL[1][8] | 50 µg/mL |
Table 3: Stability of Erythromycin Solutions
| Condition | Stability | Notes |
| pH | ||
| < 6.0 | Extremely unstable[8] | Rapid degradation occurs. |
| 7.0 - 7.5 | Stable for ~24 hours[8] | Relevant for working solutions in cell culture media. |
| ~8.5 | Optimal stability[8] | |
| Temperature | ||
| -20°C | Up to 1 year (Ethanol Stock)[6] | Recommended for long-term storage of stock solutions. |
| 2-8°C | Up to 36 months (Dry Powder)[9] | Stock solutions can be stored for shorter periods. |
| 37°C | Stable for 3 days (Aqueous Solution)[1] | Relevant for the duration of experiments in an incubator. |
Table 4: Syringe Filter Compatibility for Ethanol-Based Erythromycin Stock Solutions
| Membrane Material | Compatibility with 95-100% Ethanol | Recommendation |
| Polytetrafluoroethylene (PTFE) | Compatible [10][11] | Recommended |
| Polyvinylidene Fluoride (PVDF) | Compatible [11][12] | Recommended |
| Nylon | Compatible [10][11] | Recommended |
| Polyethersulfone (PES) | Limited Compatibility / Not Recommended[11][12] | Not Recommended |
| Cellulose Acetate (CA) | Not Recommended[11][12] | Not Recommended |
Experimental Protocols
Protocol for Preparation of 10 mg/mL Erythromycin Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of erythromycin in ethanol. Ethanol is the recommended solvent due to the low aqueous solubility of erythromycin base.[3]
Materials:
-
Erythromycin powder (hydrochloride or base)
-
100% Ethanol (sterile, molecular biology grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile syringe filter (0.22 µm, PTFE or PVDF membrane)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Analytical balance
-
Vortex mixer
-
Biological safety cabinet (BSC)
Procedure:
-
In a biological safety cabinet, weigh 100 mg of erythromycin powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of 100% sterile ethanol to the conical tube.
-
Tightly cap the tube and vortex until the erythromycin is completely dissolved. The solution should be clear.
-
Attach a sterile 0.22 µm syringe filter with a chemically compatible membrane (e.g., PTFE or PVDF) to a sterile syringe.
-
Draw the erythromycin solution into the syringe.
-
Filter the solution into a new sterile 15 mL conical tube. Note: Some sources advise against filtering ethanol solutions due to the risk of dissolving the filter membrane.[7] Using a validated ethanol-compatible filter, such as PTFE or PVDF, mitigates this risk.
-
Aliquot the sterile-filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.
-
Label the aliquots clearly with the name of the compound, concentration, date, and initials.
-
Store the aliquots at -20°C for long-term storage (up to one year).[6]
Protocol for Preparing Working Solution in Cell Culture Medium
This protocol describes the dilution of the erythromycin stock solution into a complete cell culture medium to achieve the desired working concentration.
Materials:
-
10 mg/mL sterile erythromycin stock solution
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes
-
Biological safety cabinet (BSC)
Procedure:
-
Determine the required volume of the 10 mg/mL stock solution needed to achieve the desired final concentration. For example, to prepare 50 mL of medium with a final erythromycin concentration of 50 µg/mL:
-
Use the formula C1V1 = C2V2:
-
(10,000 µg/mL) * V1 = (50 µg/mL) * (50 mL)
-
V1 = 2500 / 10,000 = 0.25 mL or 250 µL
-
-
In a biological safety cabinet, add 250 µL of the 10 mg/mL erythromycin stock solution to 49.75 mL of pre-warmed complete cell culture medium.
-
Gently mix the medium by swirling or pipetting up and down to ensure homogeneity.
-
The medium is now ready for use in your cell culture experiments.
Visualizations
Experimental Workflow for Erythromycin Solution Preparation
Caption: Workflow for preparing a sterile erythromycin stock solution for cell culture applications.
Signaling Pathway of Erythromycin's Immunomodulatory Effects
Caption: Immunomodulatory signaling pathways affected by erythromycin in mammalian cells.
References
- 1. Erythromycin BioReagent, cell culture mammalian 114-07-8 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Erythromycin Stock Solution [novoprolabs.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Germany [carlroth.com]
- 9. himedialabs.com [himedialabs.com]
- 10. daichem.co.jp [daichem.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. starlabgroup.com [starlabgroup.com]
Application Notes and Protocols: Erythromycin Hydrochloride in Agar Plates for Bacterial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic produced by Saccharopolyspora erythraea (formerly Streptomyces erythreus), is a widely used bacteriostatic agent effective against a broad spectrum of bacteria, particularly Gram-positive organisms.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[3][4][5][] In a laboratory setting, erythromycin hydrochloride is frequently incorporated into agar (B569324) plates for various applications, including the selection of resistant bacterial strains, determination of minimum inhibitory concentrations (MIC), and routine contamination control. These application notes provide detailed protocols and data for the effective use of erythromycin in agar plates for bacterial screening.
Erythromycin functions by reversibly binding to the 50S subunit of the bacterial ribosome.[1][3][4] This binding event interferes with the translocation step of protein synthesis, specifically preventing the movement of the ribosome along the mRNA.[3][5] As a result, the nascent polypeptide chain cannot be elongated, leading to the cessation of protein production and inhibition of bacterial growth.[5][] This targeted action makes it a valuable tool for microbiological research.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in bacterial screening applications.
| Parameter | Value | Solvent | Storage Temperature | Storage Duration | Reference |
| Stock Solution Concentration | 10 mg/mL | 100% Ethanol | 4°C | Not Specified | [7] |
| Stock Solution Concentration | 20 mg/mL | 95% Ethanol | -20°C | 1 year | [8] |
| Stock Solution Concentration | 50 mg/mL | Ethanol | 2-8°C | 3 days (at 37°C) | [9] |
| Stock Solution Solubility | 2 mg/mL | Water | Not Specified | Not Specified | [9][10] |
Table 1: Erythromycin Stock Solution Parameters
| Application | Bacterial Strain(s) | Working Concentration | Media Type | Reference |
| Selection of Resistant Strains | E. coli, Enterococcus faecalis | Sub-MIC to 4x MIC | Not Specified | [11] |
| Plasmid Maintenance | Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, E. coli | 10 µg/mL | Tryptic Soy Agar | [12] |
| General Bacterial Growth Control | Various | 50-200 mg/L (µg/mL) | Cell Culture Media | [9][13] |
| Selection of Recombinant Strains | E. coli | 200 µg/mL | LB Agar | [14] |
| MIC Determination | Escherichia coli | Gradient of 0-50 µg/mL | Agar Plates | [15] |
| Broth Microdilution | General | 5 µg/mL | Tryptic Soy Broth |
Table 2: Recommended Working Concentrations of Erythromycin in Media
Signaling Pathway and Experimental Workflows
Mechanism of Action of Erythromycin
References
- 1. himedialabs.com [himedialabs.com]
- 2. Erythromycin, Antibiotic for Culture Media Use Only | 114-07-8 | E-3250 [biosynth.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 7. Stock Solution [mmbio.byu.edu]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective pressure of various levels of erythromycin on the development of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. teknova.com [teknova.com]
- 13. mpbio.com [mpbio.com]
- 14. qualitybiological.com [qualitybiological.com]
- 15. researchgate.net [researchgate.net]
Application of Erythromycin in Elucidating Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing erythromycin (B1671065) as a critical tool in the study of antibiotic resistance. Erythromycin, a macrolide antibiotic, serves as a valuable molecular probe to investigate the intricate mechanisms that bacteria employ to evade the effects of antimicrobial agents. Its well-characterized interactions with the bacterial ribosome and its role as an inducer of specific resistance genes make it an indispensable compound in resistance research.
Erythromycin primarily functions by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] However, bacteria have evolved sophisticated resistance strategies, which can be broadly categorized into three main mechanisms: target site modification, active drug efflux, and enzymatic inactivation.[4][5] This document will delve into the experimental applications of erythromycin to study each of these resistance pathways.
Key Resistance Mechanisms Investigated Using Erythromycin:
-
Target Site Modification: Primarily mediated by erm genes, which encode for methyltransferases. These enzymes methylate the 23S rRNA at the erythromycin binding site, reducing drug affinity.[4][6] Erythromycin is a classic inducer of some erm genes, making it an excellent tool to study inducible resistance.[7][8]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell using efflux pumps, such as those encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.[4][9]
-
Enzymatic Inactivation: Some bacteria produce enzymes, like erythromycin esterases encoded by ere genes, that chemically modify and inactivate the antibiotic.[10]
Data Presentation: Quantitative Analysis of Erythromycin Resistance
The minimum inhibitory concentration (MIC) is a fundamental quantitative measure of a microbe's susceptibility to an antimicrobial agent.[11] It is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[11][12] The following tables summarize established quality control (QC) ranges for erythromycin MIC values against reference bacterial strains, as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these QC ranges is crucial for ensuring the accuracy and reproducibility of susceptibility testing.[13]
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [13]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [13]
| Quality Control Strain | EUCAST Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | - | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | - | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | - | 0.03 - 0.12 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Erythromycin
This protocol details two standard methods for determining the MIC of erythromycin: Broth Microdilution and Agar (B569324) Dilution.[11][13]
A. Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of erythromycin in a liquid growth medium.[13]
Materials:
-
Erythromycin powder
-
Appropriate solvent (e.g., ethanol (B145695) or methanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland standard)
-
Incubator (35 ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of erythromycin. For Erythromycin Stearate, dissolve the powder in a minimal amount of methanol (B129727) and then dilute with sterile 0.1 M phosphate (B84403) buffer (pH 8.0) to a final concentration of 1280 µg/mL.[13]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[13]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[13]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[13]
B. Agar Dilution Method
In this method, varying concentrations of erythromycin are incorporated into an agar medium, which is then inoculated with the test organism.[13]
Materials:
-
Erythromycin stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial suspension (0.5 McFarland standard)
-
Multi-point inoculator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates: Add appropriate volumes of the erythromycin stock solution to molten MHA to create a series of plates with decreasing concentrations of the antibiotic.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized bacterial suspension (approximately 1-2 µL).[13]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]
- 7. Induction of erm(C) Expression by Noninducing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Erythromycin Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of erythromycin (B1671065) precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my erythromycin precipitating when I add it to my cell culture medium?
A1: Erythromycin, particularly in its base or stearate (B1226849) form, has very low solubility in aqueous solutions like cell culture media.[1] Precipitation commonly occurs due to a rapid change in solvent polarity when an organic stock solution (e.g., in ethanol (B145695) or DMSO) is added to the aqueous medium, causing the drug to fall out of solution.[1]
Q2: What is the best solvent to dissolve erythromycin for cell culture applications?
A2: Ethanol and DMSO are the most common solvents for preparing erythromycin stock solutions.[1] Erythromycin is more soluble in ethanol than in DMSO.[1] For Erythromycin Stearate, 95-100% ethanol is recommended.[1]
Q3: What is a typical stock solution concentration for erythromycin?
A3: A common stock concentration for erythromycin is 10-20 mg/mL when dissolved in ethanol.[1]
Q4: What is the recommended working concentration of erythromycin in cell culture?
A4: The typical working concentration for erythromycin in cell culture applications ranges from 20 µg/mL to 100 µg/mL.[1]
Q5: Are there more water-soluble alternatives to erythromycin base or stearate?
A5: Yes, erythromycin salts like Erythromycin Lactobionate (B10762962) and Erythromycin Gluceptate are significantly more water-soluble and less prone to precipitation.[1][2] Erythromycin lactobionate is freely soluble in water and alcohol.[2] These are excellent alternatives if precipitation is a persistent issue.[1]
Q6: Can I store my erythromycin stock solution? If so, under what conditions?
A6: Yes, erythromycin stock solutions prepared in ethanol or DMSO can be stored at -20°C for up to one year.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Some crystallization may occur upon freezing; if so, gently warm and vortex the solution to redissolve it before use.[1]
Troubleshooting Guides
This section provides a step-by-step approach to resolving erythromycin precipitation during your experiments.
Issue: Precipitate forms immediately upon adding erythromycin stock solution to the culture medium.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity | 1. Slow Addition: Warm the culture medium to 37°C. While gently swirling or vortexing the medium, add the erythromycin stock solution drop-wise and slowly. This gradual introduction helps disperse the drug more effectively.[1]2. Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume. |
| High concentration of erythromycin stock | Prepare a more dilute stock solution (e.g., 1-5 mg/mL) to reduce the concentration gradient when adding it to the medium. |
| Low temperature of the culture medium | Ensure your culture medium is pre-warmed to 37°C before adding the erythromycin stock solution. Solubility of many compounds, including erythromycin, is temperature-dependent. |
| Incorrect solvent for the erythromycin form | Confirm that you are using the appropriate solvent for your specific form of erythromycin. Ethanol is generally a good choice for the base and stearate forms.[1] |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step |
| pH of the culture medium | Erythromycin's stability is pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Fluctuations in pH can affect drug solubility. |
| Interaction with media components | Some components in complex or serum-free media may interact with erythromycin, leading to precipitation. If you suspect this, consider using a more water-soluble form like erythromycin lactobionate.[2] |
| Evaporation of the culture medium | Ensure proper humidification in your incubator to prevent evaporation, which can concentrate solutes and lead to precipitation.[3] |
Data Presentation
Table 1: Solubility of Erythromycin in Various Solvents
| Solvent | Reported Solubility |
| Water | Sparingly soluble (~2 mg/mL, but can be difficult to dissolve)[4] |
| Ethanol | Soluble (~50 mg/mL)[4] |
| DMSO | Soluble (~100 mg/mL) |
| Erythromycin Lactobionate in Water | Freely soluble [2] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution (Ethanol)
Materials:
-
Erythromycin powder (base or stearate)
-
100% Ethanol (sterile)
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile syringe filters (0.22 µm, ethanol-compatible)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of erythromycin powder.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the erythromycin is completely dissolved.
-
For sterile applications, filter the stock solution through a 0.22 µm ethanol-compatible syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize contamination and freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Adding Erythromycin to Culture Medium to Prevent Precipitation
Materials:
-
Prepared erythromycin stock solution
-
Cell culture medium, pre-warmed to 37°C
-
Sterile pipettes
Procedure:
-
Ensure the cell culture medium is at 37°C.
-
Gently swirl the flask or tube containing the culture medium.
-
While the medium is in motion, slowly add the required volume of the erythromycin stock solution drop by drop.
-
Continue to gently swirl the medium for a few seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for erythromycin precipitation.
Signaling Pathways
Erythromycin has been shown to have immunomodulatory effects by influencing several key signaling pathways in mammalian cells.[5]
Caption: Erythromycin's inhibitory effects on key signaling pathways.
References
Technical Support Center: Optimizing Erythromycin Concentration for Selecting Resistant Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing erythromycin (B1671065) concentration for the selection of resistant bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal erythromycin concentration for selecting resistant bacteria?
A1: The crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of erythromycin for the specific bacterial strain you are working with. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[1][2] This value serves as a baseline for selecting appropriate concentrations for resistance studies.
Q2: How does erythromycin inhibit bacterial growth?
A2: Erythromycin is a macrolide antibiotic that works by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, which interferes with the translocation step of protein synthesis and ultimately halts bacterial growth.[1][3] It does not affect nucleic acid synthesis.[3]
Q3: What are the common mechanisms of erythromycin resistance in bacteria?
A3: Bacteria can develop resistance to erythromycin through several mechanisms:
-
Target Site Modification: This is a major route of resistance where the 23S rRNA in the 50S ribosomal subunit is modified, often by methylation (mediated by erm genes), reducing the binding affinity of erythromycin.[3][4][5]
-
Active Efflux: Efflux pumps can actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[3][6][7]
-
Drug Modification: Although less common for macrolides, some bacteria may produce enzymes that inactivate the antibiotic.
Q4: At what concentration should I select for erythromycin-resistant mutants?
A4: The optimal concentration for selecting resistant mutants can vary depending on the bacterial species.
-
For Escherichia coli, concentrations just below or at the MIC have been shown to be most effective for selecting resistant strains.[4][8]
-
For Enterococcus faecalis, a higher concentration, such as four times the MIC (4x MIC), has been found to be more effective.[4]
-
It is also important to note that even sub-inhibitory concentrations (below the MIC) can enrich for resistant bacteria in a population over time.[4][9]
Q5: How should I prepare an erythromycin stock solution?
A5: Erythromycin stearate (B1226849) is practically insoluble in water but soluble in ethanol (B145695) and acetone.[1] Erythromycin thiocyanate (B1210189) is soluble in ethanol and DMSO.[10] For a stock solution, dissolve the erythromycin powder in a small amount of an appropriate solvent (e.g., ethanol or DMSO) before bringing it to the final volume with a sterile buffer or culture medium.[1] For example, to prepare a 1280 µg/mL stock solution of Erythromycin Stearate, you can dissolve 12.8 mg in a minimal amount of methanol (B129727) and then add sterile 0.1 M phosphate (B84403) buffer (pH 8.0) to a final volume of 10 mL.[1]
Troubleshooting Guide
Issue 1: No resistant colonies are growing on my selection plates.
-
Possible Cause 1: Erythromycin concentration is too high.
-
Solution: The selection concentration may be too far above the MIC, killing all cells, including potential mutants. Perform a dose-response experiment with a range of erythromycin concentrations, starting from sub-MIC levels up to several multiples of the MIC, to identify the optimal selection window.[4][8]
-
-
Possible Cause 2: The mutation frequency is very low.
-
Solution: The spontaneous mutation rate for erythromycin resistance might be very low in your bacterial strain.[11] Consider increasing the initial population size of bacteria plated on the selective media. You could also consider using a mutagen (e.g., nitrosoguanidine) to increase the mutation frequency, though this may introduce other unintended mutations.[11]
-
-
Possible Cause 3: Inactivation of erythromycin.
-
Solution: Ensure that the agar (B569324) medium is cooled to an appropriate temperature (typically 45-50°C) before adding the heat-labile erythromycin. Adding the antibiotic to overly hot agar can cause it to degrade.
-
Issue 2: There is a lawn of growth on my selection plates, even at high erythromycin concentrations.
-
Possible Cause 1: The bacterial strain is already resistant.
-
Solution: Your starting culture may already possess a high level of resistance to erythromycin. Confirm the MIC of your starting strain. If it is already high, you may need to use a different antibiotic for your selection experiments or obtain a known susceptible strain.
-
-
Possible Cause 2: Inactive erythromycin stock.
-
Solution: Your erythromycin stock solution may have degraded. It is recommended to prepare fresh stock solutions for each experiment and store them in small aliquots at -20°C to minimize freeze-thaw cycles.[10] To verify the activity of your stock, you can test it against a known susceptible control strain.
-
-
Possible Cause 3: Plasmid-mediated resistance in the starting culture.
-
Solution: The bacterial population may harbor a plasmid conferring erythromycin resistance.[12] You can attempt to cure the plasmid from the culture before starting your selection experiment.
-
Issue 3: The MIC value for my bacterial strain seems to vary between experiments.
-
Possible Cause 1: Inconsistent inoculum density.
-
Solution: The density of the bacterial inoculum is a critical factor in MIC determination. Always standardize your inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) to ensure reproducibility.[1]
-
-
Possible Cause 2: Variations in incubation conditions.
-
Solution: Ensure consistent incubation times and temperatures (e.g., 35 ± 2°C for 16-20 hours).[1] Variations in these parameters can affect bacterial growth and the apparent MIC.
-
-
Possible Cause 3: Differences in media preparation.
-
Solution: Use the same batch and preparation method for your culture media (e.g., Cation-Adjusted Mueller-Hinton Broth) in all experiments. The antibacterial activity of erythromycin can be enhanced in alkaline conditions, so pH control is important.[1]
-
Experimental Protocols & Data
Determining the Minimum Inhibitory Concentration (MIC)
A precise determination of the MIC is fundamental for any experiment aiming to select for antibiotic resistance.[1][2]
Broth Microdilution Method
This method involves testing the ability of a microorganism to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.[1]
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired concentration range.[1]
-
Prepare Inoculum: From a fresh bacterial culture (18-24 hours), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[1]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[1]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[1]
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[1]
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.[1]
-
Prepare Antibiotic Plates: Add different concentrations of erythromycin to molten agar (cooled to 45-50°C) and pour into petri dishes.
-
Prepare Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspension.
-
Controls: Include a control plate with no antibiotic.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of erythromycin that inhibits the growth of the bacteria.
Quantitative Data Summary
The following tables provide a summary of reported MIC ranges and effective concentrations of erythromycin for different bacteria.
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 |
Table 2: Reported Erythromycin Concentrations for In Vitro Assays [10][13]
| Organism/Cell Line | Effective Concentration Range |
| Bordetella pertussis | 0.06 - 0.125 mg/L |
| Staphylococcus aureus | 0.25 - >2048 µg/mL (Strain-dependent) |
| Staphylococcus epidermidis | 0.125 - >2048 µg/mL (Strain-dependent) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. idexx.dk [idexx.dk]
- 3. Erythromycin Oral Suspension: Package Insert / Prescribing Info [drugs.com]
- 4. Selective pressure of various levels of erythromycin on the development of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antibiotic Dosage of Fastest Resistance Evolution: Gene Amplifications Underpinning the Inverted-U - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of Resistant Bacteria at Very Low Antibiotic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Development of erythromycin-resistance in Staphylococcus aureus as a consequence of high erythromycin consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cejph.szu.cz [cejph.szu.cz]
Erythromycin hydrochloride solubility issues in DMSO and ethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of erythromycin (B1671065) hydrochloride in common organic solvents, Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695). This resource offers troubleshooting advice and frequently asked questions to ensure successful preparation of erythromycin hydrochloride solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: The solubility of this compound can vary between different suppliers and is influenced by factors such as the purity of the compound and the solvent, temperature, and dissolution method. The table below summarizes reported solubility data. It is important to note that some sources refer to "erythromycin" without specifying the salt form; however, this data is still a useful reference for this compound.
Data Presentation: Solubility of Erythromycin
| Solvent | Reported Solubility Range (mg/mL) | Source(s) |
| DMSO | 15 - 252 | [1][2] |
| Ethanol | 30 - 136 | [1][2][3] |
Note: The wide range in reported solubility may be attributed to differences in experimental conditions and the specific form of erythromycin used (e.g., base vs. hydrochloride, solvates). A DMSO disolvate form of erythromycin has been noted to have enhanced solubility.[2][4][5]
Q2: What factors can influence the solubility of this compound?
A2: Several factors can impact the dissolution of this compound:
-
Solvent Quality: The purity and water content of DMSO and ethanol can affect solubility. For DMSO, it is recommended to use a fresh, anhydrous grade, as it is hygroscopic and absorbed moisture can reduce its solvating power.
-
Temperature: Generally, solubility increases with temperature. Gentle heating can be employed to enhance dissolution, but excessive heat should be avoided to prevent degradation.
-
pH: The pH of the solution can significantly influence the solubility of erythromycin, which is a weak base.[6][7]
-
Physical Form: The crystalline structure of the this compound powder can affect its dissolution rate.
-
Sonication: The use of an ultrasonic bath can aid in the dispersion and dissolution of the powder.[3]
Q3: How should I store stock solutions of this compound in DMSO and ethanol?
A3: For optimal stability, stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. It is recommended to store stock solutions at -20°C for long-term use.[8][9] Some studies suggest that solutions in organic solvents are stable for up to a month at -20°C and up to 6 months at -80°C.[8] Avoid repeated freeze-thaw cycles by preparing aliquots. Aqueous solutions of erythromycin are not recommended for storage for more than one day.[9]
Q4: Can I filter-sterilize this compound solutions in DMSO or ethanol?
A4: Caution should be exercised when filter-sterilizing solutions prepared in high concentrations of organic solvents like DMSO and ethanol. These solvents can potentially degrade certain types of filter membranes. It is crucial to use a filter membrane that is certified as solvent-resistant (e.g., PTFE, PVDF). An alternative is to prepare the solution from sterile powder and solvent under aseptic conditions in a laminar flow hood.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely.
If you observe that the powder is not fully dissolving in DMSO or ethanol at your target concentration, consider the following troubleshooting steps.
Troubleshooting Workflow for Dissolution Issues
References
- 1. guinama.com [guinama.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Erythromycin A dimethyl sulfoxide disolvate 1.43-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin A dimethyl sulfoxide disolvate 1.43-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
how to avoid erythromycin-induced cytotoxicity in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate erythromycin-induced cytotoxicity in mammalian cells during in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death observed in erythromycin-treated cultures.
-
Question: We are observing significant cytotoxicity at erythromycin (B1671065) concentrations that are not expected to be toxic. What could be the cause?
-
Answer: Several factors could be contributing to this observation:
-
Solvent Cytotoxicity: Ensure the final concentration of the solvent used to dissolve erythromycin (e.g., DMSO, ethanol) is at a non-toxic level, typically below 0.5%. Always include a vehicle control (culture medium with the same concentration of solvent) in your experiments to differentiate between erythromycin- and solvent-induced cytotoxicity.[1]
-
Drug Precipitation: Erythromycin has limited solubility in aqueous solutions. High concentrations or pH shifts in the culture medium can cause it to precipitate, leading to inaccurate concentrations and potential physical damage to cells. Visually inspect the medium for any precipitates after adding the drug. It is advisable to prepare fresh dilutions from a stock solution immediately before use.[1]
-
Cell Line Sensitivity: Different mammalian cell lines exhibit varying sensitivities to erythromycin. For instance, some studies have shown that erythromycin and its derivatives can be more toxic to certain cell types, such as human liver cell lines.[2] It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Contamination: Bacterial or mycoplasma contamination can cause cell death that might be mistakenly attributed to the experimental compound. Regularly test your cell cultures for contamination.
-
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Question: Our results from cytotoxicity assays with erythromycin vary significantly between experiments. How can we improve reproducibility?
-
Answer: To enhance the reproducibility of your cytotoxicity assays:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can influence the cellular response to toxic compounds.
-
Consistent Drug Preparation: Always prepare fresh dilutions of erythromycin from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound.[1]
-
Control for Assay-Specific Interferences: Be aware that certain experimental conditions can interfere with the readout of cytotoxicity assays. For example, in an MTT assay, compounds that affect cellular metabolic activity without directly causing cell death can lead to a misinterpretation of results.[3] It is recommended to use multiple cytotoxicity assays that measure different endpoints (e.g., membrane integrity via LDH release, and metabolic activity via MTT) to obtain a more comprehensive understanding of the cytotoxic effects.[4][5][6]
-
Monitor Incubation Times: Adhere strictly to the same incubation times for drug treatment and assay development in all experiments.
-
Issue 3: Observing cellular stress responses at sub-lethal erythromycin concentrations.
-
Question: We are not seeing significant cell death, but our cells are showing signs of stress, such as changes in morphology and reduced proliferation. What might be happening?
-
Answer: At sub-lethal concentrations, erythromycin can induce various cellular stress responses without causing immediate cell death. These include:
-
Mitochondrial Dysfunction: Erythromycin can impair the mitochondrial respiratory chain, leading to a bioenergetic crisis and the generation of reactive oxygen species (ROS).[7][8] This can result in oxidative stress and cellular damage.[9][10]
-
Autophagy and Lysosomal Impairment: Macrolide antibiotics like erythromycin can block autophagy flux and impair lysosomal function.[7][8][11] This disrupts the cell's ability to clear damaged organelles and protein aggregates, leading to their accumulation and cellular stress.
-
Endoplasmic Reticulum (ER) Stress: The disruption of protein degradation pathways can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin-induced cytotoxicity in mammalian cells?
A1: The primary mechanisms of erythromycin-induced cytotoxicity involve:
-
Mitochondrial Damage: Erythromycin can interfere with mitochondrial protein synthesis and the function of the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[7][8][9][10]
-
Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids.[12][13][14]
-
Apoptosis Induction: Erythromycin has been shown to induce apoptosis (programmed cell death) in various cell types, including neutrophils.[15][16][17] This can be triggered by mitochondrial dysfunction and the release of pro-apoptotic factors.
-
Impairment of Autophagy and Lysosomal Function: Erythromycin can disrupt the autophagy-lysosome pathway, which is essential for cellular homeostasis. This leads to the accumulation of damaged mitochondria and other cellular components, contributing to cell death.[7][8][11][18]
Q2: How can I mitigate erythromycin-induced cytotoxicity in my cell culture experiments?
A2: To minimize erythromycin-induced cytotoxicity, consider the following strategies:
-
Use of Antioxidants: Co-treatment with antioxidants, such as N-acetyl-L-cysteine (NAC), can help to alleviate oxidative stress caused by erythromycin-induced ROS production.[10]
-
Enhancing Lysosomal Biogenesis: Studies have shown that over-expression of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, can rescue cells from erythromycin-induced cell death by restoring mitochondrial function.[7][8]
-
Careful Dose Selection: Perform thorough dose-response studies to identify the lowest effective concentration of erythromycin for your experimental purpose, while minimizing off-target cytotoxic effects.
-
Consider Alternative Macrolides: Different macrolide antibiotics exhibit varying degrees of cytotoxicity. Depending on your experimental needs, you might consider testing other macrolides that may be less toxic to your specific cell line.[2]
Q3: What are the recommended in vitro assays to assess erythromycin cytotoxicity?
A3: A multi-assay approach is recommended to comprehensively evaluate erythromycin-induced cytotoxicity:
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4][19]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[5][6]
-
Trypan Blue Exclusion Assay: This is a simple and direct method to count viable and non-viable cells based on membrane integrity.[20]
-
Apoptosis Assays: To specifically assess for apoptosis, you can use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.[8]
-
ROS Detection Assays: To measure oxidative stress, fluorescent probes like DCFDA can be used to quantify intracellular ROS levels.
Data Presentation
Table 1: Effects of Erythromycin on Mammalian Cell Viability and Apoptosis
| Cell Type | Erythromycin Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Human Neutrophils | 10 µg/mL | 12 hours | Apoptosis Assay | 79.2% apoptosis compared to 51.2% in control | [15] |
| Human Neutrophils | 10 µg/mL | 24 hours | Survival Assay | 63.4% survival compared to 82.7% in control | [16] |
| T84 Human Intestinal Epithelial Cells | Not specified | 48 hours | LDH Assay | Significant increase in LDH release | [5] |
| HEK293 Cells | 0.65 mM | 24 hours | MTT Assay | Decreased cell survival | [8] |
| Primary Human Osteoblasts | 11 µg/mL (IC20) | 6 days | MTT Assay | 20% inhibition of metabolic activity | [21] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[3][4][19][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of erythromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the erythromycin dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[5][6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If you also want to measure intracellular LDH, lyse the remaining cells with a lysis buffer.
-
LDH Reaction: In a separate 96-well plate, add a portion of the supernatant (or cell lysate) to a reaction mixture containing the LDH substrate and cofactor, as per the manufacturer's instructions of the LDH assay kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum LDH release from lysed control cells.
Visualizations
Caption: Signaling pathway of erythromycin-induced cytotoxicity.
Caption: Experimental workflow for assessing erythromycin cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enforced lysosomal biogenesis rescues erythromycin- and clindamycin-induced mitochondria-mediated cell death in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Macrolide antibiotics block autophagy flux and sensitize to bortezomib via endoplasmic reticulum stress-mediated CHOP induction in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of erythromycin exposure on the growth, antioxidant system and photosynthesis of Microcystis flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erythromycin shortens neutrophil survival by accelerating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Impairment of lysosomal functions by azithromycin and chloroquine contributes to anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. kosheeka.com [kosheeka.com]
- 21. tonylutz.net [tonylutz.net]
- 22. benchchem.com [benchchem.com]
inconsistencies in erythromycin microbiological assay results
Welcome to the Technical Support Center for the erythromycin (B1671065) microbiological assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during the erythromycin microbiological assay, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: High Variability in Zone of Inhibition Diameters
Question: We are observing significant variability in the diameters of our zones of inhibition between replicate plates and even within the same plate. What are the likely causes and how can we improve consistency?
Answer:
High variability in zone diameters is a frequent issue that can often be traced back to inconsistencies in the assay setup. Several factors can contribute to this problem.[1][2] A primary cause can be the non-uniform distribution of the test microorganism in the agar (B569324). If the inoculum is not mixed thoroughly with the molten agar before pouring, it can result in an uneven lawn of bacteria, leading to irregular and variable zones of inhibition.[3]
Another critical factor is the accuracy of applying the erythromycin solutions. Inconsistent volumes pipetted into wells or onto discs will directly impact the amount of antibiotic diffusing into the agar. Similarly, if cylinders are not placed firmly on the agar surface, leakage can occur, resulting in distorted zones.[3]
Finally, environmental factors during incubation play a significant role. Temperature fluctuations within the incubator can affect the bacterial growth rate and the diffusion of the antibiotic, leading to inconsistent zone sizes.[4] It is crucial to ensure your incubator maintains a stable and uniform temperature.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-uniform inoculum distribution | Ensure thorough mixing of the inoculum with the molten agar prior to pouring the plates to achieve a homogenous bacterial lawn.[3] |
| Inconsistent sample application | Use calibrated pipettes for precise volume application. Ensure cylinders are sealed properly to the agar surface to prevent leakage.[3] |
| Temperature fluctuations during incubation | Verify and maintain a consistent and uniform temperature throughout the incubator.[4] |
| Uneven agar depth | Pour a consistent volume of agar into each petri dish to ensure uniform depth, as this affects antibiotic diffusion. |
Issue 2: No or Very Small Zones of Inhibition
Question: Our assay is producing no zones of inhibition, or the zones are much smaller than expected, even for our standard solutions. What could be the reason for this?
Answer:
The absence or reduction of inhibition zones typically points to a problem with one of the core components of the assay: the antibiotic, the test organism, or the growth medium.
A primary suspect is the activity of the erythromycin itself. If the standard or sample has degraded due to improper storage or the use of expired solutions, it will not effectively inhibit bacterial growth.[3] It's always best to prepare fresh standard solutions.
The health and susceptibility of the test microorganism are also critical. If the bacterial culture is old, contaminated, or has developed resistance to erythromycin, it will not be inhibited by the antibiotic.[3] It is important to use a fresh, verified culture of a susceptible strain, such as Bacillus pumilus.[5]
Finally, the pH of the agar medium can significantly influence the activity of erythromycin. Erythromycin is more active at a slightly alkaline pH. If the pH of the medium is incorrect, it can reduce the antibiotic's effectiveness.[3][6]
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive erythromycin | Prepare fresh standard solutions and ensure samples have been stored correctly to prevent degradation.[3] |
| Resistant or non-viable test organism | Use a fresh, verified, and susceptible culture of the test microorganism.[3] |
| Incorrect pH of the medium | Verify that the final pH of the agar medium is within the optimal range for erythromycin activity (typically around pH 8.0).[6] |
| Inoculum concentration is too high | An overly dense bacterial lawn can overwhelm the antibiotic, leading to smaller or absent zones. Standardize the inoculum preparation to ensure a consistent cell density.[7] |
Issue 3: Poor Standard Curve Linearity
Question: We are struggling to obtain a linear standard curve. The R-squared value is low, and the data points are scattered. What are the common causes of poor linearity?
Answer:
A non-linear standard curve can arise from several issues, often related to the preparation of standards, matrix effects, or detector saturation in spectrophotometric methods. For microbiological assays, inconsistencies in the diffusion process are a key factor.
Inaccurate preparation of the standard dilutions is a frequent source of error. It is essential to perform serial dilutions carefully and with calibrated equipment. Matrix effects can also play a role, where components in the sample matrix interfere with the assay.[8] While less common in agar diffusion assays than in methods like LC-MS/MS, complex sample matrices can sometimes affect antibiotic diffusion.
Another consideration is the range of concentrations used for the standard curve. If the concentrations are too high, you may reach a point where the zone diameter does not increase proportionally with the logarithm of the concentration.[9] Conversely, at very low concentrations, the zones may be too small and difficult to measure accurately.
Summary of Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate standard dilutions | Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Inappropriate concentration range | Optimize the concentration range of your standards to ensure it falls within the linear response range of the assay. |
| Inconsistent diffusion time | Allow for a consistent pre-diffusion period before incubation to ensure uniform diffusion of the antibiotic.[5] |
| Variability in agar properties | Ensure the agar medium is prepared consistently in terms of composition and depth, as these factors influence diffusion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended test organism for the erythromycin microbiological assay?
A1: Bacillus pumilus is a commonly used and recommended test organism for the erythromycin microbiological assay.[5] Other susceptible organisms may also be used, but their suitability should be verified.
Q2: What is the optimal pH for the assay medium?
A2: The activity of erythromycin is pH-dependent, with higher activity observed at a slightly alkaline pH. A final pH of around 8.0 to 8.3 for the agar medium is generally recommended.[6]
Q3: How should erythromycin standard solutions be prepared and stored?
A3: Erythromycin working standards should be weighed accurately and dissolved in a suitable solvent, such as methanol (B129727), before being further diluted with a phosphate (B84403) buffer.[5] Stock solutions should be stored under appropriate conditions (typically refrigerated) and for a limited time to prevent degradation. It is often recommended to prepare fresh working dilutions for each assay.
Q4: What are the key parameters to control for a successful assay?
A4: Several parameters must be carefully controlled, including the concentration of the inoculum, the pH and composition of the agar medium, the incubation temperature, and the precise application of antibiotic solutions.[1][2]
Experimental Protocols
Cylinder-Plate Assay for Erythromycin
This protocol describes a common method for determining the potency of erythromycin using an agar diffusion assay.
1. Preparation of Media and Test Organism:
-
Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions.[6] Sterilize by autoclaving.
-
Maintain a stock culture of Bacillus pumilus.
-
Prepare the inoculum by transferring a loopful of the culture to a suitable broth and incubating to achieve a standardized cell suspension.
2. Preparation of Standard and Sample Solutions:
-
Accurately weigh an appropriate amount of erythromycin working standard and dissolve it in methanol to create a stock solution.
-
Perform serial dilutions of the stock solution with a phosphate buffer (pH 8.0) to obtain a range of standard concentrations (e.g., 25, 50, and 100 IU/ml).[9]
-
Prepare the test sample in a similar manner to achieve a concentration expected to fall within the range of the standard curve.
3. Assay Procedure:
-
Cool the sterilized agar medium to 40-45°C and add the prepared inoculum of Bacillus pumilus.[5]
-
Mix gently and pour a uniform layer of the inoculated medium into sterile petri plates. Allow it to solidify.
-
Using a sterile borer, create wells (cylinders) of a uniform diameter (e.g., 8.0 mm) in the agar.[5]
-
Carefully pipette a precise volume (e.g., 0.1 ml) of each standard and sample solution into the wells.[5]
-
Allow for a pre-diffusion period of approximately 30 minutes at room temperature.[5]
-
Incubate the plates at 30-37°C for 18-24 hours.[5]
4. Data Analysis:
-
Measure the diameter of the zone of inhibition for each well.
-
Plot the logarithm of the concentration of the standard solutions against the corresponding zone diameters.
-
Perform a linear regression analysis to obtain a standard curve.
-
Determine the concentration of the test sample by interpolating its zone of inhibition on the standard curve.
Visualizations
Erythromycin Microbiological Assay Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. uspnf.com [uspnf.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Erythromycin Hydrochloride - pH-Related Activity & Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the activity and stability of erythromycin (B1671065) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of erythromycin hydrochloride in aqueous solutions?
A1: this compound is most stable in neutral to slightly alkaline conditions, with an optimal pH range of 7.0-8.5.[1] It is highly unstable in acidic environments, leading to rapid degradation.[2][3]
Q2: How does pH affect the antibacterial activity of erythromycin?
A2: The antibacterial activity of erythromycin, particularly against Gram-negative bacteria, is significantly enhanced in alkaline media.[4] For instance, at pH 8.5, erythromycin effectively inhibits a wide range of bacterial strains, including many that are resistant at neutral or acidic pH.[4]
Q3: What are the primary degradation products of erythromycin at different pH values?
A3: In acidic conditions (below pH 7), erythromycin undergoes intramolecular dehydration to form inactive degradation products such as anhydroerythromycin A and erythromycin A enol ether.[1][2][5] In weakly alkaline conditions, the primary degradation pathway involves the hydrolysis of the lactone ring.[1][5]
Q4: Can I dissolve this compound directly in an acidic buffer for my experiment?
A4: It is strongly advised against dissolving this compound directly in acidic buffers for extended periods due to its rapid degradation. If an acidic pH is required for your experimental setup, it is crucial to minimize the exposure time and maintain a low temperature to slow down the degradation process. For oral formulations, pH-sensitive nanoparticles or enteric coatings are often used to protect the drug from the acidic environment of the stomach.[6][7]
Q5: How does the solubility of this compound change with pH?
A5: Erythromycin is slightly soluble in water, and its solubility is pH-dependent.[7][8][9] While specific solubility profiles across a wide pH range are complex, it is generally more soluble in organic solvents like ethanol.[8] For aqueous solutions, it's often prepared in a slightly acidic solution where it is more soluble and then the pH is adjusted, though stability must be considered.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected antibacterial activity in vitro.
| Possible Cause | Troubleshooting Step |
| Acidic pH of culture medium | Verify the final pH of your culture medium after all supplements have been added. The activity of erythromycin against many bacteria, especially gram-negative strains, is significantly lower in acidic conditions.[4] Adjust the medium to a pH between 7.0 and 8.5 for optimal activity. |
| Degradation of erythromycin stock solution | Prepare fresh stock solutions of this compound. If storing, use a buffered solution at a pH of 7.0-8.5 and store at 2-8°C for no longer than a few days. For longer-term storage, aliquoting and freezing at -20°C or below is recommended. |
Issue: Rapid loss of erythromycin concentration in a formulation or solution over time.
| Possible Cause | Troubleshooting Step |
| Low pH of the solution | Measure the pH of your formulation. Erythromycin degrades quickly in acidic conditions.[2][3][10] If a low pH is necessary, consider using a co-solvent system or developing a pH-responsive formulation to protect the drug. |
| Presence of water in non-aqueous formulations | The presence of water can contribute to the degradation of erythromycin, especially at non-optimal pH.[10] Ensure that all solvents and excipients are anhydrous if preparing a non-aqueous formulation. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Erythromycin
| pH | Stability | Key Degradation Products | Reference |
| < 4 | Highly Unstable | Anhydroerythromycin A, Erythromycin A enol ether, Loss of cladinose | [2][5] |
| 5.0 | Rapid Degradation | Not specified | [11] |
| 6.5 | Stable for at least the duration of a release test | Not specified | [11] |
| 7.0 - 7.5 | Most Stable | Minimal Degradation | [1] |
| 7.0 - 9.0 | Relatively Stable | Lactone ring hydrolysis | [5] |
| 8.0 - 10.5 | Generally Stable | Lactone ring hydrolysis becomes more significant |
Table 2: pH-Dependent Antibacterial Activity of Erythromycin
| pH | Activity against Gram-negative bacilli | Reference |
| Acidic | Low | [4] |
| Neutral | Moderate | [4] |
| Alkaline (e.g., 8.5) | High | [4] |
Experimental Protocols
Protocol 1: Determination of Erythromycin Stability by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify erythromycin and its degradation products.
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 1:1 solution of ethanol:PBS at pH 7.2).[8]
-
Spike the erythromycin stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[12]
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[12]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the peak area of erythromycin and its degradation products at each time point.
-
Calculate the degradation rate constant and half-life of erythromycin at each pH.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the activity of erythromycin against 500 isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ijmpronline.com [ijmpronline.com]
- 10. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Matrix Effects in LC-MS/MS Quantification of Erythromycin
Welcome to the technical support center for the LC-MS/MS quantification of erythromycin (B1671065). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the management of matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of erythromycin?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components within a sample apart from the analyte of interest, which in this case is erythromycin.[1] These components can include proteins, phospholipids, salts, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of erythromycin in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3] Phospholipids are a major cause of ion suppression in the analysis of samples from biological matrices like plasma.[2]
Q2: Which sample preparation technique is the most effective for minimizing matrix effects when analyzing erythromycin?
A2: The choice of sample preparation technique is critical and depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the matrix. Generally, more thorough cleanup methods result in lower matrix effects. Solid-Phase Extraction (SPE) is widely regarded as the most effective technique for removing interfering components and providing the cleanest extracts.[4] Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness and throughput. Protein Precipitation (PPT) is the simplest and fastest method but is also the least effective at removing matrix components, particularly phospholipids, which can lead to significant matrix effects.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another efficient option, particularly for complex matrices like animal tissues.[3]
Q3: What is the role of an internal standard (IS) in managing matrix effects for erythromycin quantification?
A3: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. Its purpose is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects.[1] By using the ratio of the analyte signal to the internal standard signal for quantification, the impact of ion suppression or enhancement can be significantly minimized.
Q4: What type of internal standard is best for erythromycin analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as erythromycin-d6, is considered the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS is structurally identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This structural similarity ensures that it co-elutes with erythromycin and experiences the same degree of matrix effects, providing the most accurate correction.[1] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Issue 1: Low Analyte Recovery or High Signal Suppression
-
Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation.
-
Recommended Solution:
-
Optimize the sample preparation method. Consider switching from Protein Precipitation (PPT) to a more robust technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[4]
-
For LLE, ensure the pH of the aqueous phase is optimized (typically alkaline for the basic erythromycin molecule) to maximize extraction efficiency.[4]
-
Incorporate a phospholipid removal step, such as using specialized SPE cartridges or plates.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Suboptimal chromatographic conditions or interactions between erythromycin and the analytical column.
-
Recommended Solution:
-
Adjust the mobile phase pH. For basic compounds like erythromycin, a slightly basic mobile phase can improve peak shape.
-
Consider using a different type of HPLC column, such as one with end-capping to reduce silanol (B1196071) interactions, or a polymer-based column that is more stable at higher pH.
-
Ensure the sample is fully dissolved in the mobile phase before injection to prevent solvent mismatch effects.
-
Issue 3: High Variability in Results
-
Possible Cause: Inconsistent sample preparation or significant and variable matrix effects between individual samples.
-
Recommended Solution:
-
Ensure the precise and consistent addition of the internal standard to all samples.
-
Automate liquid handling steps where possible to minimize human error.
-
If matrix effects are highly variable, a more effective sample cleanup method is necessary to reduce the overall impact of the matrix.
-
Data Presentation
Comparison of Sample Preparation Techniques for Erythromycin Quantification
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery (%) | Relative Matrix Effect |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent. | Simple, fast, high-throughput.[4] | Least effective cleanup, high potential for matrix effects from residual phospholipids.[4] | 81 - >90[5] | High |
| Liquid-Liquid Extraction (LLE) | Erythromycin is partitioned into an immiscible organic solvent. | Cleaner extracts than PPT, good recovery.[4][5] | More time-consuming and labor-intensive than PPT.[5] | 71.4 - 105[5][6] | Medium |
| Solid-Phase Extraction (SPE) | Erythromycin is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, most effective at minimizing matrix effects.[4] | More complex, lower throughput, may require method development. | >95[7] | Low |
| QuEChERS | A two-step process involving salting out liquid-liquid extraction followed by dispersive SPE. | Fast, effective, and uses low solvent volumes.[3] | May require optimization for different matrices. | 87.78 - 104.22[8] | Low to Medium |
Performance of Different Internal Standards for Erythromycin Quantification
| Internal Standard | Type | Key Advantage |
| Erythromycin-d6 | Stable Isotope-Labeled | Co-elutes with erythromycin and experiences identical matrix effects, providing the most accurate correction.[1] |
| Erythromycin-(N-methyl-13C,d3) | Stable Isotope-Labeled | Similar to Erythromycin-d6, offers excellent correction for matrix effects. |
| Roxithromycin | Structural Analog | Structurally similar to erythromycin and can provide reasonable correction. |
| Clarithromycin | Structural Analog | Another macrolide antibiotic that can be used as an internal standard. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
To 0.5 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (e.g., Erythromycin-d6).[1]
-
Alkalinize the sample by adding 50 µL of 1 M sodium carbonate.[1]
-
Add 3.0 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Fluids
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4]
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute erythromycin with 1 mL of methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
Protocol 3: Protein Precipitation (PPT) from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.[4]
-
Add 300 µL of cold acetonitrile.[4]
-
Vortex the mixture vigorously for 1-2 minutes.[4]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be injected directly or after evaporation and reconstitution.[4]
Visualizations
Caption: A generalized workflow for the LC-MS/MS quantification of erythromycin.
Caption: A logical flowchart for troubleshooting common issues in erythromycin quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Erythromycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of erythromycin (B1671065) hydrochloride against key bacterial pathogens, alongside other commonly used antibiotics. The data presented is intended to assist researchers and drug development professionals in evaluating the antibacterial profile of erythromycin and its place in the antimicrobial landscape.
Executive Summary
Erythromycin, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It is primarily active against Gram-positive bacteria and some Gram-negative organisms. This guide presents comparative Minimum Inhibitory Concentration (MIC) data for erythromycin and other antibiotics, details standard experimental protocols for its in vitro evaluation, and illustrates its mechanism of action and common experimental workflows.
Comparative In Vitro Activity of Erythromycin Hydrochloride
The in vitro potency of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following tables summarize the MIC values of erythromycin in comparison to other macrolides (azithromycin, clarithromycin), a beta-lactam (penicillin), and a fluoroquinolone (ciprofloxacin) against common Gram-positive and Gram-negative pathogens.
Table 1: Comparative MIC90 Values (μg/mL) of Erythromycin and Other Antibiotics Against Key Gram-Positive Pathogens
| Organism | Erythromycin | Azithromycin | Clarithromycin | Penicillin | Ciprofloxacin |
| Staphylococcus aureus | 0.25 - >256 | 0.5 - >256 | 0.12 - >256 | ≤0.12 - >16 | 0.25 - >32 |
| Streptococcus pneumoniae | ≤0.03 - >128 | ≤0.06 - >128 | ≤0.015 - >128 | ≤0.06 - 8 | 1 - 4 |
Table 2: Comparative MIC90 Values (μg/mL) of Erythromycin and Other Antibiotics Against Key Gram-Negative Pathogens
| Organism | Erythromycin | Azithromycin | Clarithromycin | Penicillin | Ciprofloxacin |
| Haemophilus influenzae | 4 - 16 | 0.5 - 2 | 4 - 16 | 1 - 8 | ≤0.03 - 0.25 |
| Escherichia coli | >128 | 16 - >256 | >128 | >32 | ≤0.015 - >32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin's antibacterial effect stems from its ability to bind to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential bacterial proteins.[1]
Caption: Mechanism of action of erythromycin.
Experimental Protocols
Accurate and reproducible in vitro efficacy data relies on standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Erythromycin Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and dilute to the desired starting concentration with sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin solution with CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) from a fresh culture. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the erythromycin dilutions. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of erythromycin that shows no visible bacterial growth (turbidity).
Caption: Broth microdilution workflow.
Agar (B569324) Dilution Method
This method involves incorporating the antibiotic into an agar medium.
-
Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of erythromycin.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot-inoculate a small, standardized volume of the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.
-
Inoculum Preparation and Plating: Prepare a standardized bacterial suspension and use it to create a uniform lawn of bacteria on a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a paper disk containing a standardized amount of erythromycin (e.g., 15 µg) to the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around the disk. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Conclusion
This compound remains a relevant antibiotic for the treatment of infections caused by susceptible Gram-positive organisms. However, the emergence of resistance highlights the importance of continuous in vitro surveillance. The comparative data and standardized protocols presented in this guide provide a framework for the objective evaluation of erythromycin's efficacy in a research and development setting. Researchers should always consult the latest guidelines from regulatory bodies like CLSI and EUCAST for the most current interpretive criteria.
References
Validating an Erythromycin Resistance Gene Cassette for Cloning: A Comparative Guide
For researchers in molecular biology and drug development, the successful cloning of a gene of interest is a foundational step. Selectable markers, such as antibiotic resistance genes, are crucial for identifying cells that have successfully incorporated a plasmid vector. The erythromycin (B1671065) resistance gene is a widely used marker, particularly in organisms where other common markers may be less effective. This guide provides a comprehensive comparison of methods to validate an erythromycin resistance gene cassette post-cloning and evaluates its performance against other common antibiotic resistance markers.
Principles of Erythromycin Resistance
Erythromycin is a macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit in bacteria. The most common mechanism of resistance is conferred by the erm (erythromycin ribosome methylation) genes. These genes encode methyltransferases that modify the ribosomal RNA, reducing the binding affinity of erythromycin and rendering the ribosome functional even in the presence of the antibiotic.[1] The ermB and ermC genes are among the most well-characterized and are frequently used in cloning vectors.[2][3]
Validation of the Erythromycin Resistance Gene Cassette
After transforming host cells with a plasmid containing the erythromycin resistance cassette, it is essential to verify the integrity of the cloned construct. This validation process ensures that the resistance gene is present, correctly sequenced, and functional.
Table 1: Comparison of Validation Methods
| Method | Principle | Information Provided | Throughput | Cost |
| Colony PCR | PCR amplification of the inserted gene directly from a bacterial colony. | Presence and approximate size of the insert. | High | Low |
| Restriction Digest | Enzymatic cutting of the plasmid DNA at specific recognition sites. | Size of the plasmid and insert; confirmation of restriction sites. | Medium | Low |
| Sanger Sequencing | Determination of the precise nucleotide sequence of the DNA. | Definitive confirmation of the insert's sequence and orientation. | Low | Medium |
| Functional Assay | Culturing transformed cells in the presence of varying antibiotic concentrations. | Confirmation of gene expression and resistance phenotype. | High | Low |
Experimental Protocols
Protocol 1: Colony PCR
This protocol allows for the rapid screening of multiple colonies to identify those containing the plasmid with the desired insert.
-
Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers flanking the cloning site or specific to the erythromycin resistance gene.
-
Colony Inoculation: Lightly touch a sterile pipette tip to a single bacterial colony and resuspend it in the PCR master mix. Streak the same colony onto a fresh agar (B569324) plate with the appropriate antibiotic for later culture.
-
PCR Cycling: Perform PCR with the following general conditions: initial denaturation at 95°C for 5 minutes, followed by 25-30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 1 minute per kb of expected product size. A final extension at 72°C for 5-10 minutes is recommended.[4]
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a potential positive clone.
Protocol 2: Restriction Digest Analysis
This method confirms the size of the plasmid and the inserted resistance cassette.[5][6]
-
Plasmid DNA Extraction: Isolate plasmid DNA from an overnight liquid culture of the selected colony using a commercial miniprep kit.
-
Restriction Digest Reaction: Set up a reaction containing 1 µg of plasmid DNA, the appropriate restriction enzymes, and the corresponding reaction buffer. Incubate at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel. The resulting band pattern should match the expected sizes for the vector and the inserted erythromycin resistance cassette.
Protocol 3: Sanger Sequencing
Sanger sequencing provides the definitive confirmation of the cloned cassette's identity and integrity.[5][6]
-
Sample Preparation: Prepare the purified plasmid DNA at a concentration of 40-50 ng/µL.
-
Sequencing Reaction: Submit the plasmid DNA along with sequencing primers (either flanking the insertion site or specific to the erm gene) to a sequencing facility.
-
Sequence Analysis: Align the resulting sequence data with the expected sequence of the erythromycin resistance cassette to verify its identity and check for any mutations.
Protocol 4: Functional Assay for Erythromycin Resistance
This assay confirms that the cloned gene is expressed and confers resistance to erythromycin.
-
Inoculation: Inoculate a liquid culture medium with a single colony of transformed bacteria.
-
Growth with Selection: Grow the culture overnight in the presence of a selective concentration of erythromycin (e.g., 40 µg/ml for T. denticola or 50-100 µg/ml for E. coli).[2][7]
-
Growth Measurement: Measure the optical density (OD) of the culture to confirm bacterial growth, which indicates a functional resistance gene. For a more detailed analysis, a minimum inhibitory concentration (MIC) assay can be performed by testing for growth across a range of erythromycin concentrations.
Comparison with Alternative Selectable Markers
While the erythromycin resistance gene is a valuable tool, other antibiotic resistance markers are also commonly used in molecular cloning. The choice of marker often depends on the host organism and the specific experimental requirements.
Table 2: Comparison of Common Antibiotic Resistance Markers
| Marker Gene | Antibiotic | Mechanism of Action | Advantages | Disadvantages |
| ermB, ermC | Erythromycin | Modifies the 50S ribosomal subunit to prevent antibiotic binding.[1] | Effective in a broad range of bacteria, including Gram-positives.[2] | Resistance can be inducible. |
| bla (ampR) | Ampicillin (B1664943) | Beta-lactamase enzyme degrades the antibiotic. | Widely used, inexpensive. | Can lead to satellite colonies; ampicillin is unstable.[7] |
| aph (kanR) | Kanamycin | Aminoglycoside phosphotransferase inactivates the antibiotic. | Stable antibiotic; fewer satellite colonies than ampicillin. | Less effective in some organisms. |
| cat | Chloramphenicol | Chloramphenicol acetyltransferase inactivates the antibiotic. | Useful for low-copy-number plasmids. | Potential for toxicity in some host cells. |
Visualizing the Workflow and Concepts
To better illustrate the processes involved in validating an erythromycin resistance gene cassette, the following diagrams have been created using the DOT language.
Caption: Workflow for cloning and validating an erythromycin resistance gene cassette.
Caption: Mechanism of erythromycin resistance via the erm gene.
Caption: Decision tree for selecting a validation method.
References
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. A simplified erythromycin resistance cassette for Treponema denticola mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An erythromycin resistance cassette and mini-transposon for constructing transcriptional fusions to cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscaconsortium.org [iscaconsortium.org]
- 5. goldbio.com [goldbio.com]
- 6. invivobiosystems.com [invivobiosystems.com]
- 7. blog.addgene.org [blog.addgene.org]
A Comparative Analysis of Erythromycin Derivatives in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a foundational macrolide antibiotic, has paved the way for a new generation of derivatives with enhanced pharmacokinetic profiles, expanded antimicrobial spectra, and potent immunomodulatory effects. This guide provides a comprehensive comparative analysis of erythromycin and its key derivatives, including azithromycin (B1666446), clarithromycin (B1669154), and roxithromycin (B50055), with supporting experimental data to inform research and development.
Antibacterial Spectrum and Potency
The antibacterial efficacy of erythromycin derivatives varies, with newer agents demonstrating improved activity against specific pathogens. Minimum Inhibitory Concentration (MIC) is a key metric for comparing the potency of these antibiotics.
| Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Erythromycin Derivatives Against Key Respiratory Pathogens | ||||
| Pathogen | Erythromycin | Azithromycin | Clarithromycin | Roxithromycin |
| Streptococcus pneumoniae | 0.06 - 0.125 | 0.06 - 0.25 | 0.06 | Similar to Erythromycin |
| Staphylococcus aureus | Similar to Clarithromycin | - | More active than Azithromycin/Roxithromycin | - |
| Haemophilus influenzae | - | 0.5 - 2.0 | 4.0 - 16.0 | - |
| Moraxella catarrhalis | - | Most active | Less active than Azithromycin | Less active than Azithromycin |
| Mycoplasma pneumoniae | Highly active | Highly active | Highly active | - |
| Chlamydia pneumoniae | Effective | Effective | Effective | - |
Note: Data synthesized from multiple sources. MIC values can vary based on testing methodology and strain susceptibility.[1][2][3]
Azithromycin generally exhibits the highest activity against Haemophilus influenzae and Moraxella catarrhalis, while clarithromycin is particularly potent against Streptococcus pneumoniae and Staphylococcus aureus[1]. All three derivatives demonstrate high efficacy against atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae[2][3][4].
Pharmacokinetic Profiles: A Comparative Overview
Significant differences in the pharmacokinetic properties of erythromycin derivatives contribute to their distinct clinical advantages, such as improved oral bioavailability and longer half-lives, allowing for less frequent dosing.
| Table 2: Comparative Pharmacokinetic Parameters of Erythromycin and its Derivatives | |||
| Parameter | Erythromycin | Azithromycin | Clarithromycin |
| Oral Bioavailability (%) | 15-45 | ~37 | ~55 |
| Elimination Half-life (hours) | 1.5-2 | 68 | 3-7 |
| Plasma Protein Binding (%) | 70-80 | 7-51 (concentration-dependent) | 42-70 |
| Acid Stability | Unstable | Stable | Stable |
Data compiled from published research.
The enhanced acid stability and improved pharmacokinetic profiles of azithromycin and clarithromycin represent a significant advancement over the parent compound, erythromycin.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin and its derivatives exert their bacteriostatic effects by targeting the bacterial ribosome, specifically the 50S subunit. They bind to the 23S rRNA, obstructing the polypeptide exit tunnel and inhibiting the translocation of tRNA, which ultimately halts protein synthesis.
Immunomodulatory Effects: Beyond Antibacterial Activity
Beyond their antimicrobial properties, macrolides are recognized for their significant anti-inflammatory and immunomodulatory effects. These actions are primarily mediated through the inhibition of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
By suppressing these pathways, macrolides can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Clinical Applications and Safety Profiles
The improved characteristics of erythromycin derivatives have led to their widespread use in treating a variety of infections.
| Table 3: Comparative Clinical Applications and Common Adverse Effects | |||
| Aspect | Erythromycin | Azithromycin | Clarithromycin |
| Primary Clinical Uses | Respiratory tract infections, skin and soft tissue infections, prophylaxis for rheumatic fever | Respiratory tract infections, sexually transmitted infections, Mycobacterium avium complex (MAC) infection | Respiratory tract infections, Helicobacter pylori eradication, MAC infection |
| Common Adverse Effects | Gastrointestinal intolerance (nausea, vomiting, abdominal pain), QT prolongation | Gastrointestinal intolerance (less frequent than erythromycin), headache, dizziness | Gastrointestinal intolerance, taste perversion, headache |
| Significant Drug Interactions | Potent inhibitor of CYP3A4, leading to numerous drug interactions | Weak inhibitor of CYP3A4, fewer drug interactions | Potent inhibitor of CYP3A4, significant drug interactions |
While newer derivatives offer better tolerability, gastrointestinal side effects remain a common issue across this class of antibiotics. Notably, azithromycin exhibits a lower potential for drug-drug interactions compared to erythromycin and clarithromycin due to its weaker inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the erythromycin derivative. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Assessment of Anti-inflammatory Activity
This protocol describes a method to evaluate the anti-inflammatory effects of erythromycin derivatives on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Macrolide Treatment: Pre-incubate the cells with varying concentrations of the erythromycin derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[5][6]. The reduction in cytokine levels in the macrolide-treated groups compared to the LPS-only group indicates anti-inflammatory activity[7][8].
Conclusion
The semi-synthetic derivatives of erythromycin, particularly azithromycin and clarithromycin, offer significant advantages over the parent compound in terms of their pharmacokinetic profiles and antibacterial spectrum. Their well-documented anti-inflammatory properties further expand their therapeutic potential. A thorough understanding of the comparative performance of these derivatives, supported by robust experimental data, is crucial for the continued development of novel and effective treatments for infectious and inflammatory diseases.
References
- 1. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoplasma pneumoniae and Chlamydia pneumoniae in pediatric community-acquired pneumonia: comparative efficacy and safety of clarithromycin vs. erythromycin ethylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of azithromycin, clarithromycin, erythromycin and lomefloxacin against Mycoplasma pneumoniae, Mycoplasma hominis and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the best macrolide for atypical pneumonia? | MDedge [mdedge.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Bacterial Growth Media on Erythromycin Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic performance in different laboratory settings is critical for accurate assessment and development of new therapies. This guide provides an objective comparison of erythromycin's performance in various common bacterial growth media, supported by experimental data. The choice of growth medium can significantly influence the outcome of susceptibility testing, and this document aims to elucidate these effects.
Erythromycin (B1671065), a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. Its effectiveness, however, is not static and can be influenced by the chemical and physical properties of the environment in which it is tested. Standardization of susceptibility testing methods, including the use of specific growth media, is therefore paramount for reproducible and clinically relevant results. Mueller-Hinton Agar (B569324) (MHA) and Broth (MHB) are the gold standards for routine antimicrobial susceptibility testing. This guide will compare the performance of erythromycin in MHA against other commonly used media, such as Tryptone Soy Agar (TSA) and Nutrient Agar (NA).
Comparative Performance of Erythromycin
The antibacterial activity of erythromycin, when tested against Staphylococcus aureus, demonstrates notable variation across different growth media. This is typically quantified by measuring the diameter of the zone of inhibition in disk diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
Zone of Inhibition Data for Staphylococcus aureus
The following table summarizes the mean zones of inhibition observed for erythromycin against Staphylococcus aureus on different agar media.
| Growth Medium | Mean Zone of Inhibition (mm) | Reference |
| Mueller-Hinton Agar (MHA) | 28 | [1] |
| Nutrient Agar (NA) | 15.2 | [1] |
| Tryptone Soy Agar (TSA) | 9.50 ± 0.50 | [2] |
These results indicate that the choice of agar medium can have a substantial impact on the apparent effectiveness of erythromycin against S. aureus. The largest zone of inhibition was observed on Mueller-Hinton Agar, the standard medium for this type of testing. The zone of inhibition on Nutrient Agar was significantly smaller, and Tryptone Soy Agar showed an even smaller zone of inhibition in the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the disk diffusion and broth microdilution methods, based on standard practices.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Media Preparation: Mueller-Hinton Agar, Tryptone Soy Agar, or Nutrient Agar is prepared according to the manufacturer's instructions and poured into petri dishes to a uniform depth of 4 mm. The agar surface is allowed to dry before inoculation.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies of the test organism (e.g., Staphylococcus aureus) in a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Erythromycin disks (typically 15 µg) are aseptically applied to the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints.
Broth Microdilution Method (for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth is the standard medium. Other broths like Tryptic Soy Broth can also be used for comparative studies.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of erythromycin are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the disk diffusion method and then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of erythromycin at which there is no visible growth (turbidity) of the organism.
Experimental Workflows
The following diagrams illustrate the general workflows for the disk diffusion and broth microdilution antibiotic susceptibility tests.
Disk Diffusion (Kirby-Bauer) Workflow
Broth Microdilution (MIC) Workflow
References
A Researcher's Guide to Checkerboard Assay for Erythromycin Synergy Testing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the checkerboard assay for evaluating the synergistic potential of erythromycin (B1671065) with other antimicrobial agents. This document details the experimental protocol, presents comparative data, and discusses alternative methods, offering a valuable resource for designing and interpreting antibiotic synergy studies.
The checkerboard assay is a widely used in vitro method to systematically assess the interaction between two antimicrobial agents.[1] Understanding these interactions is crucial for developing effective combination therapies to combat antibiotic resistance and enhance therapeutic outcomes. Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis.[2] Its combination with other drugs can lead to synergistic, additive, indifferent, or antagonistic effects.
Experimental Protocol: The Checkerboard Assay
The checkerboard method involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.[1]
Materials:
-
96-well microtiter plates
-
Erythromycin and the second test compound
-
Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Spectrophotometer or microplate reader for optical density measurements
Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of erythromycin horizontally across the microtiter plate and the second antimicrobial agent vertically down the plate. The final plate should contain a grid of wells with varying concentrations of both drugs.[3]
-
Inoculation: Add a standardized microbial inoculum to each well of the microtiter plate.[1]
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested (e.g., 35°C for 18-24 hours for most bacteria).
-
Data Collection: Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth, which can be assessed visually or by measuring the optical density.[1]
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between the two agents. The FICI is calculated using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[3]
Data Presentation: Erythromycin Synergy Studies
The following tables summarize quantitative data from studies that have utilized the checkerboard assay to test the synergistic effects of erythromycin with other compounds against various microorganisms.
Table 1: Synergistic Effect of Erythromycin with Doxorubicin and Neomycin against Staphylococcus aureus
| Isolate No. | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| 10 | Erythromycin | 128 | 32 | 0.5 | Synergy |
| Doxorubicin | 64 | 16 | |||
| 10 | Erythromycin | 128 | 32 | 0.5 | Synergy |
| Neomycin | 64 | 16 | |||
| 36 | Erythromycin | 256 | 16 | 0.313 | Synergy |
| Neomycin | 128 | 32 | |||
| 36 | Erythromycin | 256 | 128 | 0.5 | Synergy |
| Omeprazole | >512 | >512 |
Data adapted from El-Sayed, S. M., et al. (2022).[1]
Table 2: Summary of Synergistic Interactions of Erythromycin with Other Antimicrobials
| Combination | Microorganism | Key Finding | Reference |
| Erythromycin + Colistin | Carbapenem-producing Enterobacterales | 60% of isolates showed a synergistic effect. | Li, G. Z., et al. (2020)[3] |
| Erythromycin + Amphotericin B | Candida species | Confirmed synergistic effect with FICI < 0.5. | de Oliveira, H. C., et al. (2020)[4] |
| Erythromycin + Aminoglycosides | Escherichia coli | Synergistic effects were observed in over 30% of tests. | Otten, H. (1980) |
| Erythromycin + Nisin | Group B Streptococcus | Additive effect in checkerboard assays, synergistic in time-kill assays. | D'Souza, C., et al. (2019)[5] |
Visualizing Experimental and Conceptual Frameworks
Comparison with Alternative Synergy Testing Methods
While the checkerboard assay is a valuable tool, other methods are also employed to assess antibiotic synergy.
Time-Kill Assay: This method provides a dynamic picture of the bactericidal or bacteriostatic effect of antimicrobial combinations over time. It is more labor-intensive than the checkerboard assay but offers more detailed information on the rate of killing.[5] In some cases, a combination may appear additive in a checkerboard assay but synergistic in a time-kill assay.[5]
E-test (Epsilometer test): This method uses strips with a predefined gradient of one antibiotic placed on an agar (B569324) plate inoculated with the test organism and a second antibiotic incorporated into the agar or applied via another strip. It is technically simpler than the checkerboard assay but may be less precise.
Table 3: Comparison of Synergy Testing Methods
| Method | Advantages | Disadvantages |
| Checkerboard Assay | - High-throughput potential- Provides quantitative FICI values- Can test a wide range of concentrations | - Labor-intensive setup- Provides static endpoint data (inhibition, not killing rate) |
| Time-Kill Assay | - Provides dynamic data on the rate of killing- Can differentiate between bactericidal and bacteriostatic synergy | - Labor-intensive and low-throughput- More complex data analysis |
| E-test | - Technically simple and easy to perform- Commercially available | - Less precise than broth microdilution methods- Limited to two-drug combinations |
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Erythromycin Resistance in Bacterial Isolates
For researchers, scientists, and drug development professionals, accurately confirming erythromycin (B1671065) resistance in bacterial isolates is a critical step in both clinical diagnostics and the development of new antimicrobial agents. This guide provides a comprehensive comparison of commonly used methods, complete with experimental protocols and data to inform your selection of the most appropriate technique for your research needs.
Phenotypic Methods: A Comparative Overview
Phenotypic methods directly measure the ability of a bacterial isolate to grow in the presence of erythromycin. These methods are widely used due to their accessibility and cost-effectiveness. The three primary phenotypic methods are disk diffusion, broth microdilution, and the E-test.
| Method | Principle | Key Advantages | Key Limitations |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a standard amount of erythromycin is placed on an agar (B569324) plate inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility. | Simple, low cost, widely available. | Provides qualitative results (susceptible, intermediate, resistant); less precise than MIC methods. |
| Broth Microdilution | The bacterial isolate is exposed to serial twofold dilutions of erythromycin in a liquid growth medium in a microtiter plate. The lowest concentration of the antibiotic that inhibits visible bacterial growth is the Minimum Inhibitory Concentration (MIC). | Provides a quantitative MIC value, considered the "gold standard" for susceptibility testing.[1] | More labor-intensive and requires specialized equipment for high-throughput screening. |
| E-test | A plastic strip with a predefined, continuous gradient of erythromycin concentrations is placed on an inoculated agar plate.[2][3] After incubation, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[3][4] | Provides a quantitative MIC value with the simplicity of a diffusion-based method. | More expensive than disk diffusion. |
Interpretive Criteria for Phenotypic Methods
The interpretation of results from phenotypic methods relies on established breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as susceptible, intermediate, or resistant based on the measured zone diameter or MIC value.
Table 2: CLSI and EUCAST Breakpoints for Erythromycin (Example for Staphylococcus aureus)
| Organism | Method | CLSI Breakpoints (mm or µg/mL) | EUCAST Breakpoints (mm or µg/mL) |
| Staphylococcus aureus | Disk Diffusion (15 µg disk) | Susceptible: ≥23, Intermediate: 14-22, Resistant: ≤13 | Susceptible: ≥21, Resistant: <18 |
| Broth Microdilution (MIC) | Susceptible: ≤0.5, Intermediate: 1-4, Resistant: ≥8 | Susceptible: ≤1, Resistant: >2 |
Note: Breakpoints are subject to change and vary by bacterial species. Always consult the latest versions of the CLSI M100[5][6][7] and EUCAST breakpoint tables for the most current information.[8][9][10][11]
Genotypic Methods: Uncovering the Genetic Basis of Resistance
Genotypic methods identify the specific genes responsible for erythromycin resistance. These techniques are highly specific and can provide valuable information about the underlying resistance mechanisms. The most common genotypic method is the Polymerase Chain Reaction (PCR).
| Method | Principle | Key Advantages | Key Limitations |
| Polymerase Chain Reaction (PCR) | PCR uses specific primers to amplify target DNA sequences known to confer erythromycin resistance, such as erm (erythromycin ribosome methylase) and mef (macrolide efflux) genes. | Highly sensitive and specific, rapid turnaround time, can detect resistance mechanisms even if they are not expressed phenotypically. | Can be more expensive than phenotypic methods, requires knowledge of the target resistance genes, and may not detect novel resistance mechanisms. |
Experimental Protocols
Phenotypic Methods
Caption: Workflow for the Kirby-Bauer disk diffusion test.
-
Inoculum Preparation: Select three to five well-isolated colonies of the bacterial isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum.[12] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
-
Disk Placement: Aseptically apply a 15 µg erythromycin disk to the surface of the inoculated agar plate.[14]
-
Incubation: Invert the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters and interpret the results according to CLSI or EUCAST guidelines.[13]
Caption: Workflow for the broth microdilution susceptibility test.
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of erythromycin in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Dispense the standardized bacterial inoculum into each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of erythromycin at which there is no visible growth (turbidity).[1] Compare the MIC value to the interpretive criteria provided by CLSI or EUCAST.
Caption: Workflow for the E-test susceptibility test.
-
Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.[4][15]
-
E-test Strip Application: Aseptically place the erythromycin E-test strip onto the inoculated agar surface.[3][4]
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[3] Interpret this value using CLSI or EUCAST breakpoints.
Genotypic Method
Caption: Workflow for multiplex PCR detection of resistance genes.
-
DNA Extraction: Isolate genomic DNA from a pure culture of the bacterial isolate using a commercial DNA extraction kit or a standard laboratory protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and a set of primers specific for the target resistance genes (e.g., ermA, ermB, ermC, and mefA/E).[16][17][18][19]
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with an optimized cycling program (denaturation, annealing, and extension temperatures and times).[16][19]
-
-
Detection and Analysis:
-
Separate the PCR products by size using agarose (B213101) gel electrophoresis.
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
The presence of a band of the expected size for a particular gene indicates that the isolate carries that resistance gene.
-
Conclusion
The choice of method for confirming erythromycin resistance depends on the specific research question, available resources, and desired level of detail. Phenotypic methods are excellent for determining the overall susceptibility profile of an isolate and are essential for clinical decision-making. Genotypic methods, on the other hand, provide valuable insights into the molecular mechanisms of resistance, which is crucial for epidemiological studies and the development of new drugs that can overcome these mechanisms. For a comprehensive understanding, a combination of both phenotypic and genotypic approaches is often the most powerful strategy.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. microbenotes.com [microbenotes.com]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. pid-el.com [pid-el.com]
- 7. darvashco.com [darvashco.com]
- 8. scribd.com [scribd.com]
- 9. megumed.de [megumed.de]
- 10. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 11. scribd.com [scribd.com]
- 12. asm.org [asm.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cyto.purdue.edu [cyto.purdue.edu]
- 16. Multiplex PCR for Simultaneous Detection of Macrolide and Tetracycline Resistance Determinants in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Evaluating Off-Target Effects of Erythromycin in Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of erythromycin (B1671065) in eukaryotic cells against other commonly used protein synthesis inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate reagents for their studies and to provide a deeper understanding of the potential confounding effects of these antibiotics.
Introduction: Erythromycin's On-Target and Off-Target Profile
Erythromycin, a macrolide antibiotic, is widely used in research to inhibit bacterial protein synthesis. Its primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby preventing protein translation. However, due to the endosymbiotic origin of mitochondria, eukaryotic mitochondrial ribosomes share structural similarities with bacterial ribosomes. This homology can lead to off-target effects in eukaryotic cells, primarily impacting mitochondrial function and inducing cellular stress responses. Understanding these off-target effects is crucial for the accurate interpretation of experimental results.
This guide evaluates the off-target effects of erythromycin in comparison to another macrolide, azithromycin, a tetracycline, doxycycline, and a distinct protein synthesis inhibitor, chloramphenicol. The comparison focuses on key cellular processes including cytotoxicity, mitochondrial protein synthesis, apoptosis, and mitochondrial reactive oxygen species (ROS) production.
Comparative Data on Off-Target Effects
The following tables summarize quantitative data on the off-target effects of erythromycin and its alternatives in various eukaryotic cell lines.
Table 1: Cytotoxicity (IC50) in Eukaryotic Cells
| Antibiotic | Cell Line | IC50 | Reference |
| Erythromycin | Human Liver Cells | > 100 µg/mL | [1] |
| Hela, SGC-7901 | Not specified | ||
| BHK-21 | Not specified | ||
| Azithromycin | Hela | 15.66 µg/mL (72h) | [2] |
| SGC-7901 | 26.05 µg/mL (72h) | [2] | |
| BHK-21 | 91.00 µg/mL (72h) | [2] | |
| MCF-12A | 94 ± 33 µg/mL (7 days) | [3] | |
| Fibroblasts | 115 ± 49 µg/mL (7 days) | [3] | |
| Doxycycline | SH-SY5Y | 9.8 to >200 µg/mL (72h) | [4] |
| HepG2 | 13.4 to 200 µg/mL (72h) | [4] | |
| HEK-293 | 8.9 to 30.4 µg/mL (72h) | [4] | |
| NCI-H446 | 1.70 µM (48h) | [5] | |
| A549 | 1.06 µM (48h) | [5] | |
| C6 Glioma | 43.49 µM (48h) | [6] | |
| Chloramphenicol | Tetrahymena pyriformis | 2.95 ± 0.25 mM | [7] |
| T-leukemic cells | Not specified | [8] | |
| Mesothelioma cells | Not specified | [9] |
Table 2: Inhibition of Mitochondrial Protein Synthesis (IC50)
| Antibiotic | Tissue/Cell Line | IC50 | Reference |
| Erythromycin | Rat Heart & Liver Mitochondria | > 400 µM | [10] |
| Azithromycin | Rat Heart & Liver Mitochondria | > 400 µM | [10] |
| Doxycycline | Glioma Cells | Inhibition observed | [11] |
| Chloramphenicol | Rat Heart Mitochondria | 9.8 µM | [10] |
| Rat Liver Mitochondria | 11.8 µM | [10] |
Table 3: Effects on Apoptosis-Related Gene Expression
| Antibiotic | Cell Line | Effect on Bax | Effect on Bcl-2 | Reference |
| Erythromycin | Nasal Polyp Epithelial Cells | Increased expression | - | |
| Azithromycin | Rat Lung Tissue | Decreased Bax/Bcl-2 ratio | Decreased Bax/Bcl-2 ratio | |
| BEAS-2B Cells | Reversed TGF-β1 elevated Bax/Bcl-2 ratio | Reversed TGF-β1 elevated Bax/Bcl-2 ratio | ||
| Doxycycline | Not specified | Not specified | Not specified | |
| Chloramphenicol | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these antibiotics and the experimental procedures used to assess them is essential for a comprehensive understanding.
References
- 1. Azithromycin induces apoptosis in airway smooth muscle cells through mitochondrial pathway in a rat asthma model - Wu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Mitochondrial ROS - Wikipedia [en.wikipedia.org]
- 3. Azithromycin induces apoptosis in airway smooth muscle cells through mitochondrial pathway in a rat asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxycycline induces mitochondrial dysfunction in aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics that target mitochondria effectively eradicate cancer stem cells, across multiple tumor types: Treating cancer like an infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of erythromycin on apoptosis of epithelial cell in nasal polyps] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azithromycin ameliorates airway remodeling via inhibiting airway epithelium apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erythromycin Hydrochloride: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of erythromycin (B1671065) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. As a potent antibiotic, its release into the environment can contribute to the development of antimicrobial resistance and pose a significant threat to aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of erythromycin hydrochloride waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile or latex gloves.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, avoid generating dust. Cover the spill with an inert absorbent material, such as sand or vermiculite, and collect it into a designated, sealed container for disposal.
Primary Disposal Protocol: Professional Waste Management
The universally recommended and most compliant method for disposing of this compound waste is through a licensed professional waste disposal company. This ensures that the waste is managed and treated in accordance with all federal, state, and local regulations.
Step-by-Step Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including pure compound, stock solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.
-
The label should prominently display "this compound Waste" and any other information required by your institution, such as the hazard class.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.
-
Alternative Disposal Considerations for Small Quantities
For very small, residual quantities, and only if explicitly permitted by your institution and local regulations, the following procedure may be considered. However, this is not the preferred method and should be approached with caution.
-
Solidification: Mix the residual this compound with an inert and unpalatable substance, such as cat litter or used coffee grounds.
-
Sealing: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Disposal in Municipal Waste: Dispose of the sealed container in the regular trash.
Important Note: Never dispose of this compound, in any form, down the drain or in regular laboratory trash without following the appropriate deactivation or solidification procedures, as this can have severe environmental consequences.
Quantitative Data: Ecotoxicity of Erythromycin
Erythromycin is classified as very toxic to aquatic life, with long-lasting effects. The following table summarizes key ecotoxicity data.
| Organism | Test Type | Duration | Value | Reference |
| Raphidocelis subcapitata (Alga) | EC50 | 72 hours | 36.6 µg/L | [1] |
| Ceriodaphnia dubia (Crustacean) | EC50 | 48 hours | 10,230 µg/L | [1] |
| Oryzias latipes (Medaka Fish) | LC50 | 96 hours | >100,000 µg/L | [1] |
| Morone saxatilis (Fish) | LC50 | 96 hours | 349 mg/L | [2] |
Experimental Protocols for Degradation (For Research Purposes)
While not a standard disposal method, advanced oxidation processes (AOPs) have been studied for the degradation of erythromycin in laboratory settings. These methods are complex and require specialized equipment and expertise. The following is a summary of a cited experimental methodology for research purposes.
UV-C/Sodium Persulfate (SPS) Oxidation Protocol:
This process utilizes sulfate (B86663) radicals generated from UV-C irradiation of sodium persulfate to degrade erythromycin.
Materials:
-
Erythromycin solution
-
Sodium persulfate (SPS)
-
UV-C lamp
-
Reaction vessel
Methodology:
-
Prepare an aqueous solution of erythromycin at the desired concentration.
-
Add sodium persulfate to the solution. A study demonstrated effective degradation with 10 mg/L of SPS.[2]
-
Irradiate the solution with a UV-C lamp. The degradation rate is dependent on the intensity of the UV light and the concentration of both erythromycin and SPS.[2]
-
Monitor the degradation of erythromycin over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A study showed complete degradation within 90 minutes under specific conditions.[2]
-
It is crucial to note that the degradation products must also be assessed for toxicity before considering the waste fully treated.
Mandatory Visualizations
Caption: Decision workflow for the proper disposal of this compound waste.
This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific safety and disposal protocols and adhere to all local, state, and federal regulations.
References
- 1. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin oxidation and ERY-resistant Escherichia coli inactivation in urban wastewater by sulfate radical-based oxidation process under UV-C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Laboratory Personnel: A Guide to Handling Erythromycin Hydrochloride
Erythromycin hydrochloride, a macrolide antibiotic, necessitates careful handling to ensure the safety of researchers, scientists, and drug development professionals. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to minimize exposure and prevent adverse effects. This guide provides essential, immediate safety and logistical information for the laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is recommended to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against airborne particles and accidental splashes.[2][3] |
| Hand Protection | Nitrile rubber gloves. | Prevents skin contact. Gloves must comply with EC Directive 89/686/EEC and the related standard EN374.[2][3] |
| Skin and Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[3][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator. | Required when dust is generated or if exposure limits are exceeded.[3] |
Operational Plan: From Handling to Disposal
A systematic approach to the handling of this compound ensures safety at every stage of its lifecycle in the laboratory.
Handling and Storage:
-
Always work in a well-ventilated area to maintain low airborne concentrations.[3][4]
-
Wash hands thoroughly after handling the substance.[2][3][4]
-
Store the substance in a cool, dry area away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Plan: For the disposal of unused this compound, follow these steps to ensure environmental safety:
-
Remove the drug from its original container.[6]
-
Mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[6]
-
Place the mixture into a sealed container, such as a plastic bag.[4][6]
-
Dispose of the sealed container in the trash.[6]
-
Remove all personal information from the original prescription label before recycling or discarding the empty container.[6]
Emergency Protocols
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air.[2][3][4] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3] Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and water.[2][3] If skin irritation or an allergic reaction occurs, seek medical advice.[2] |
| Ingestion | Rinse the mouth with water.[2] Do not induce vomiting unless directed by medical personnel.[3] Call a poison control center for guidance.[3][5] |
Spill Management: In the case of a spill, follow these steps to contain and clean the area:
-
Ensure proper personal protective equipment is worn before addressing the spill.
-
Place the collected material into a suitable, sealed container for disposal.[3][4]
-
Ensure the area is well-ventilated.[3]
Below is a workflow diagram illustrating the procedural steps for managing a spill of this compound.
Caption: Workflow for this compound Spill Management.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. Erythromycin: MedlinePlus Drug Information [medlineplus.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
